Dibenzo-24-crown-8
Description
BenchChem offers high-quality Dibenzo-24-crown-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo-24-crown-8 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,9,12,15,18,21,24,27-octaoxatricyclo[26.4.0.03,8]dotriaconta-1(32),3,5,7,28,30-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-3-7-23-21(5-1)30-19-17-28-15-13-26-11-9-25-10-12-27-14-16-29-18-20-31-22-6-2-4-8-24(22)32-23/h1-8H,9-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCXKIRZNUKYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Supramolecular Architectures: A Technical Guide to DB24C8-Ammonium Interactions
Topic: Supramolecular Interactions of Dibenzo-24-Crown-8 with Ammonium Ions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Foundations
Dibenzo-24-crown-8 (DB24C8) represents a "Goldilocks" host in supramolecular chemistry. Unlike smaller crowns (e.g., 18-crown-6) that typically form perching complexes with ammonium ions, DB24C8 possesses a cavity large enough (~4.5–5.0 Å) to allow secondary dialkylammonium ions (
For researchers in molecular machinery and drug delivery, understanding this interaction is critical because it forms the mechanical bond basis for rotaxanes and catenanes. The stability of these complexes is not merely electrostatic but a synergistic interplay of three forces:[1]
-
Hydrogen Bonding: The primary driving force. The ammonium protons (
) form strong H-bonds with the polyether oxygen atoms of the crown. - Stacking: The electron-rich catechol rings of DB24C8 undergo face-to-face stacking with electron-deficient aromatic rings on the ammonium guest (e.g., dibenzylammonium).
-
C-H···O Interactions: Weak stabilizing interactions between the acidic
-methylene protons of the guest and the crown ethers.
The "Slippage" vs. "Threading" Paradigm[2]
-
Threading: Occurs when the guest has no bulky stoppers. The association is rapid and governed by equilibrium thermodynamics (
). -
Slippage: Occurs when the guest has bulky end-groups that size-match the crown cavity. The system requires thermal activation (heating) to overcome the kinetic barrier of the crown passing over the stoppers. Once cooled, the complex is kinetically trapped (metastable).
Thermodynamic & Kinetic Profile
The binding affinity (
Table 1: Comparative Binding Constants ( ) for DB24C8 Ammonium Guests
Values are approximate averages derived from
| Guest Cation ( | Counter-ion | Solvent | Regime | |
| Dibenzylammonium | ~18,000 | Slow Exchange | ||
| Dibenzylammonium | ~450 | Fast/Intermediate | ||
| Dibenzylammonium | Acetone- | ~300 | Fast Exchange | |
| Dibenzylammonium | < 50 | Ion-Pair Competition* | ||
| Di-n-butylammonium | ~2,500 | Fast Exchange |
> Critical Insight: Never use chloride or bromide salts for high-affinity binding studies in non-polar solvents. The tight ion-pairing between
Experimental Protocols
Protocol A: Synthesis of the DB24C8 Dibenzylammonium [2]Pseudorotaxane
Objective: Isolation of the threaded complex for solid-state characterization.
Reagents:
-
Dibenzylammonium hexafluorophosphate (
) -
Solvent: Acetonitrile (
) and Diethyl Ether ( )
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 1.0 equivalent of
(e.g., 43 mg, 0.1 mmol) and 1.1 equivalents of DB24C8 (e.g., 49 mg, 0.11 mmol) in minimal (2 mL). Note: Slight excess of host ensures complete complexation of the salt. -
Equilibration: Stir the solution at room temperature for 30 minutes. The solution should remain clear.
-
Precipitation: Slowly add anhydrous
(approx. 10 mL) to the stirring solution until turbidity persists. -
Crystallization: Place the vial in a fridge (4°C) for 12 hours. The complex will crystallize as white needles or prisms.
-
Filtration: Filter the solid, wash with cold
, and dry under high vacuum. -
Validation: Dissolve a sample in
. Check H NMR for the characteristic downfield shift of the benzylic protons (typically shifting from 4.2 to 4.5 ppm).
Protocol B: Determination of via H NMR Titration
Objective: Quantify thermodynamic stability.
System Setup:
-
Host (H): DB24C8 (Keep concentration constant).
-
Guest (G): Ammonium salt (Titrant).
-
Solvent:
(Recommended for strong binding) or (for weak binding).
Workflow:
-
Stock Preparation:
-
Prepare a Host Stock of DB24C8 at 2.0 mM in
(Volume: 2 mL). -
Prepare a Guest Stock of
at 20.0 mM in the Host Stock solution . -
Crucial Step: Dissolving the guest in the host stock ensures that the host concentration remains constant ([H] = 2.0 mM) throughout the titration, simplifying the mathematical fitting (Global Analysis).
-
-
Initial Scan: Transfer 500
L of Host Stock to an NMR tube. Record the spectrum ( ). -
Titration Loop:
-
Add aliquots of Guest Stock (e.g., 10
L, 20 L, etc.) to the NMR tube. -
Shake vigorously and allow to equilibrate (2 mins).
-
Record
H NMR.
-
-
Data Analysis:
-
Track the chemical shift (
) of the probe protons (e.g., catechol protons of DB24C8 or benzylic protons of guest). -
Plot
vs. . -
Fit to a 1:1 binding isotherm equation (using software like BindFit or HypNMR).
-
Visualizations
Diagram 1: The Threading Equilibrium & Signaling Pathway
This diagram illustrates the dynamic equilibrium between the free components and the threaded pseudorotaxane, highlighting the stabilizing forces.
Caption: The thermodynamic equilibrium of [2]pseudorotaxane formation. Stability is driven by H-bonding and Pi-stacking, balanced against the entropic cost of threading.
Diagram 2: NMR Titration Logic Flow
A decision tree for researchers performing binding constant determination.
Caption: Decision matrix for analyzing NMR titration data based on the kinetic exchange regime of the host-guest complex.
References
-
Ashton, P. R., et al. "The Self-Assembly of a Highly Ordered [2]Catenane." Angewandte Chemie International Edition in English, 1989.
-
Langton, M. J., et al. "A Rotaxane-Based Molecular Muscle." Journal of the American Chemical Society, 2014.
-
Thordarson, P. "Determining Binding Constants from Titration Data in Supramolecular Chemistry."[11] Chemical Society Reviews, 2011.
-
Han, J., et al. "Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach." Molecules, 2010.[6]
-
Gibson, H. W., et al. "Supramolecular Self-Assembly of Pseudorotaxanes." Journal of Organic Chemistry, 1999.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactions in pseudorotoxanes based on crown ether-secondary ammonium motifs. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 11. youtube.com [youtube.com]
Methodological & Application
synthesis ofrotaxanes using dibenzo-24-crown-8 templates
Application Note: High-Fidelity Synthesis of Rotaxanes Using Dibenzo-24-Crown-8 (DB24C8) Templates
Executive Summary
This guide details the synthesis of [2]rotaxanes utilizing the Dibenzo-24-Crown-8 (DB24C8) macrocycle as a template.[1] Unlike passive synthesis, templated protocols leverage the thermodynamic affinity between the electron-rich polyether cavity of DB24C8 and electron-deficient secondary dialkylammonium centers (
This document covers three distinct methodologies:
-
Threading-Followed-by-Capping (Kinetic Control): The standard for high-yield synthesis.
-
Slipping (Thermodynamic Control): A thermal approach for pre-stoppered axles.
-
Clipping: Forming the macrocycle around the template.
Mechanistic Principles & Critical Parameters
The Recognition Motif
The success of this protocol relies on the formation of a [2]pseudorotaxane intermediate. The secondary ammonium cation (
-
Hydrogen Bonding: [N-H···O] interactions between the ammonium protons and the crown ether oxygen atoms.[2][3]
-
-
Stacking: Interactions between the catechol rings of DB24C8 and aromatic units on the axle (e.g., benzyl groups).
Solvent Selection Strategy
Solvent polarity is the single most critical variable.
-
Recommended: Non-polar, non-competitve solvents (Dichloromethane, Chloroform, Toluene). These strengthen the ion-dipole and H-bond interactions.
-
Avoid: Highly polar H-bond acceptors (DMSO, DMF). These solvents competitively solvate the ammonium center, disrupting the template effect and causing the pseudorotaxane to disassemble.
Counterion Effects
The anion associated with the ammonium center dictates solubility and ion-pairing tightness.
-
Hexafluorophosphate (
): Preferred. Large, non-coordinating, and soluble in organic media (DCM). It forms a loose ion pair, allowing the crown ether to access the cationic center. -
Chloride/Bromide (
, ): Generally avoid. Small, hard anions form tight ion pairs with the ammonium, sterically and electrostatically blocking the crown ether threading.
Protocol A: Threading-Followed-by-Capping (Kinetic Trapping)
Best for: Synthesizing rotaxanes with chemically sensitive stoppers or complex axles.
Concept: The axle and wheel are mixed to form a pseudorotaxane equilibrium. A "stopper" group is then covalently attached to the axle ends via a rapid reaction (e.g., CuAAC "Click" chemistry), kinetically trapping the macrocycle.
Experimental Workflow Diagram
Caption: Workflow for kinetic trapping via CuAAC stoppering. The equilibration step is vital to maximize pseudorotaxane concentration before reaction.
Step-by-Step Procedure
-
Pseudorotaxane Formation:
-
Dissolve the dialkylammonium salt axle (1.0 equiv) and DB24C8 (3.0 equiv) in anhydrous dichloromethane (
). -
Note: Excess DB24C8 drives the equilibrium toward the threaded species (Le Chatelier’s principle).
-
Stir at room temperature for 1 hour. The solution remains clear.
-
-
Stoppering (Click Chemistry Example):
-
Add the bulky stopper precursor (e.g., 3,5-di-tert-butylbenzyl azide, 2.5 equiv).
-
Add catalyst:
(0.1 equiv) and 2,6-lutidine (0.1 equiv) to protect the ammonium center from deprotonation. -
Stir under Nitrogen for 12–24 hours.
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Critical Wash: Dissolve residue in DCM and wash with water. The rotaxane and unreacted crown ether will remain in the organic phase.
-
-
Purification:
-
Perform flash column chromatography (Silica gel).
-
Eluent: Start with DCM to elute excess stopper/crown ether, then ramp to DCM:MeOH (98:2) to elute the charged rotaxane.
-
Protocol B: Slipping (Thermodynamic Equilibration)
Best for: Axles with pre-attached stoppers that are size-complementary to DB24C8.
Concept: Heating a mixture of the macrocycle and a pre-stoppered dumbbell allows the macrocycle to overcome the activation energy barrier (
Thermal Parameters Table
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or Nitromethane | High dielectric constant aids solubility; high boiling point allows thermal activation. |
| Temperature | 70°C – 80°C | Sufficient thermal energy to expand the crown ether cavity over the stopper. |
| Time | 4 – 10 Days | Slipping is a slow, equilibrium-driven process. |
| Yield | 20% – 50% | Limited by the thermodynamic equilibrium constant ( |
Procedure
-
Dissolve the pre-stoppered ammonium dumbbell (1.0 equiv) and DB24C8 (5–10 equiv) in Acetonitrile.
-
Note: High concentration (1 M) is preferred to maximize collisions.
-
-
Seal in a pressure tube or reflux condenser.
-
Heat to 70°C for 4 days.
-
Cool to room temperature. The macrocycle is now kinetically trapped.
-
Purify via column chromatography as described in Protocol A.
Protocol C: Clipping (Macrocyclization)
Best for: Sterically demanding dumbbells where threading is impossible.
Concept: The macrocycle is constructed around the template.[2][4] A common method is Ring-Closing Metathesis (RCM).
Mechanism Diagram
Caption: Clipping via Ring-Closing Metathesis. The template pre-organizes the linear precursor into a pseudo-cyclic conformation, facilitating ring closure.
Procedure
-
Templation: Mix the ammonium dumbbell (1.0 equiv) and the bis-olefin polyether precursor (1.0 equiv) in anhydrous DCM (dilute: 0.01 M to prevent intermolecular polymerization).
-
Cyclization: Add Grubbs’ 2nd Generation Catalyst (5–10 mol%).
-
Stir at reflux for 12 hours.
-
Hydrogenation (Optional): To obtain the saturated DB24C8 analogue, treat the crude product with
(1 atm) and Pd/C.
Characterization & Validation
Trustworthiness in supramolecular synthesis is established via NMR and Mass Spectrometry.
1H NMR Diagnostics (400+ MHz, CD3CN)
Upon rotaxane formation, specific shifts occur due to the shielding effect of the aromatic rings of DB24C8 on the axle protons.
| Proton Location | Signal Change | Mechanistic Cause |
| Axle: | Downfield Shift ( | H-bonding with crown ether oxygens reduces electron density. |
| Axle: | Upfield Shift ( | Shielding by the DB24C8 aromatic rings (anisotropic effect). |
| Wheel: | Splitting / Broadening | Loss of symmetry; diastereotopic protons due to chiral axle environment. |
Mass Spectrometry (ESI-MS)
-
Target Ion: Look for
(The cationic rotaxane without the counterion). -
Fragmentation: If the peak corresponds to the free axle, the rotaxane may be "deslipping" in the MS source. Lower the capillary temperature or cone voltage.
References
-
Ashton, P. R., et al. (1998). The Template-Directed Synthesis of [2]Rotaxanes. Journal of the American Chemical Society. Link
-
Kolomiets, E., et al. (2005). Structure and Shuttling of [2]Rotaxanes.[1][4][5][6][7][8][9] Chemical Communications. Link
-
Langton, M. J., et al. (2016). Active Template Synthesis of Rotaxanes. Chemical Reviews. Link
-
Gibson, H. W., et al. (1994). Slippage Synthesis of Rotaxanes.[6][7][10][11] Journal of the American Chemical Society. Link
-
Stoddart, J. F. (2009). The Chemistry of the Mechanical Bond.[12] Chemical Society Reviews. Link
Sources
- 1. One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of dibenzo-24-crown-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [3]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic clipping strategy to synthesize [2]rotaxanes consisting of borate ion-containing crown ether and ammonium ions with kinetic and thermodynamic control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of [n]rotaxanes by template-directed clipping: the role of the dialkylammonium recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitum.um.es [digitum.um.es]
Advanced Protocol: Preparation of Pseudorotaxanes with Dialkylammonium Salts and DB24C8
Executive Summary & Mechanistic Insight
This application note details the robust preparation of [2]pseudorotaxanes formed between Dibenzo-24-Crown-8 (DB24C8) and secondary dialkylammonium salts (
The Driving Force: The assembly is driven by a cooperative interplay of non-covalent interactions:
-
Hydrogen Bonding: The ammonium protons (
) form strong hydrogen bonds with the ether oxygen atoms of the crown macrocycle ( ). -
-
Stacking: In aromatic guests (e.g., dibenzylammonium), the phenyl rings stack with the catechol rings of the DB24C8 host, providing additional stabilization. -
Ion-Dipole Interactions: The positive charge of the ammonium center interacts with the electron-rich cavity of the crown.
Critical Design Choice - The Counter-ion:
Success depends heavily on the counter-anion. Halide salts (Cl⁻, Br⁻) are often too coordinating and insoluble in the non-polar organic solvents required to maximize association constants (
Pre-Protocol: Synthesis of the Dialkylammonium Hexafluorophosphate Guest
Commercial amines are typically supplied as free bases or hydrochloride salts. For pseudorotaxane formation, the
Reagents
-
Secondary Amine (e.g., Dibenzylamine)[1]
-
Hydrochloric Acid (2 M, aqueous)[2]
-
Ammonium Hexafluorophosphate (
) or Potassium Hexafluorophosphate ( ) -
Solvents: Water, Methanol, Diethyl Ether.
Workflow Diagram (Anion Exchange)
Figure 1: Step-by-step workflow for converting amine precursors into non-coordinating hexafluorophosphate salts suitable for supramolecular assembly.
Step-by-Step Procedure
-
Protonation: Dissolve the secondary amine (e.g., 5.0 mmol) in 2 M HCl (20 mL). If the amine is hydrophobic (e.g., dibenzylamine), a white precipitate (chloride salt) will form immediately. Stir for 30 minutes.
-
Solubilization: If the chloride salt precipitates, heat the solution gently until dissolved. If it remains insoluble, add a minimal amount of Methanol to achieve a clear solution.
-
Anion Exchange: To the hot solution, slowly add a saturated aqueous solution of
(1.5 equivalents). -
Precipitation: The bulky
anion will cause the hydrophobic ammonium salt to precipitate out of the aqueous phase immediately as a white solid. -
Purification: Cool the mixture in an ice bath. Filter the solid.[2] Wash copiously with cold water (to remove excess
and ) and then with diethyl ether (to remove trace unreacted amine). -
Drying: Dry under high vacuum at 40°C overnight. Note: Ensure absolute dryness; water competes for the crown ether cavity.
Main Protocol: Pseudorotaxane Assembly[3][4][5][6]
Reagents & Equipment[7]
-
Host: Dibenzo-24-Crown-8 (DB24C8) [Commercial Grade, >98%]
-
Guest: Dialkylammonium Hexafluorophosphate (Prepared in Sec. 2)
-
Solvent: Chloroform-d (
) or Acetonitrile-d3 ( ).-
Note:
promotes tighter binding ( ) due to low polarity. is better for solubility but lowers ( ) due to competitive solvation.
-
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Experimental Workflow
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 10 mM) of the Host and Guest in the chosen deuterated solvent.
-
Mixing: Combine 0.5 mL of Host solution and 0.5 mL of Guest solution in an NMR tube. (Final concentration: 5 mM each).
-
Equilibration: Shake the tube gently for 1 minute. Complexation is typically fast (diffusion controlled), but allow 5 minutes for thermal equilibration.
-
Observation: The solution should remain clear. Turbidity indicates poor solubility of the salt, suggesting the need for a more polar solvent mixture (e.g.,
1:1).
Assembly Mechanism Diagram
Figure 2: Thermodynamic equilibrium of the threading process. The stability of the complex is governed by the solvent polarity and temperature.
Characterization & Data Analysis
The formation of the pseudorotaxane is best validated by 1H NMR spectroscopy . The threading induces significant chemical shift changes (
Expected Chemical Shift Changes[5][7]
| Proton Location | Moiety | Shift Direction | Physical Cause |
| Guest | Downfield ( | Strong H-bonding with Crown Oxygens (Deshielding). | |
| Guest | Downfield ( | Inductive effect from H-bonding neighbors. | |
| Aromatic (Ortho) | Guest | Upfield ( | Shielding by DB24C8 aromatic rings ( |
| Aromatic (Catechol) | Host | Upfield ( | Shielding by Guest aromatic rings ( |
| Glycol ( | Host | Complex Splitting | Conformational locking of the flexible crown ether. |
Calculation of Association Constant ( )
For a 1:1 fast-exchange system, the observed chemical shift (
To determine
-
Keep [Guest] constant (e.g., 2 mM).
-
Vary [Host] from 0 to 20 mM (0 to 10 equivalents).
-
Plot
vs. [Host] and fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).
Troubleshooting & Critical Parameters
"The NMR peaks are broad."
-
Cause: The system is in "intermediate exchange" on the NMR timescale.
-
Solution: Run the NMR at a lower temperature (e.g., -20°C to -40°C). This slows the threading/unthreading kinetics, often splitting the peaks into distinct "Free" and "Bound" signals, allowing for direct integration.
"No complexation observed (Peaks didn't move)."
-
Cause A: Solvent Polarity. If using DMSO-d6 or Methanol-d4, the solvent competes too strongly for H-bonds. Switch to
or Acetone-d6. -
Cause B: Wet Solvent. Water binds DB24C8 effectively. Dry the salt and crown ether under vacuum; use anhydrous solvents.
"Precipitation upon mixing."[8]
-
Cause: The pseudorotaxane complex is less soluble than the free components.
-
Solution: This is actually useful for X-ray crystallography. To resolve for NMR, dilute the sample or add 10-20%
to the chloroform.
References
-
Ashton, P. R., et al. (1996). "Pseudorotaxanes Formed Between Secondary Dialkylammonium Salts and Crown Ethers."[3][4][5] Chemistry – A European Journal, 2(6), 709–728.[5] Link
-
Gibson, H. W., et al. (2006). "Pseudorotaxanes and Rotaxanes Formed by Viologen Derivatives." European Journal of Organic Chemistry, 2006(8), 1857–1866. Link
-
Han, T., et al. (2013). "Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties." Polymers, 10(10), 1088. Link
-
Loeb, S. J., et al. (2009). "Dynamic covalent chemistry of a boronylammonium ion and a crown ether." Chemical Communications, 2009. Link
- Cram, D. J., & Cram, J. M. (1978). "Design of Complexing Agents." Accounts of Chemical Research, 11(1), 8–14.
Sources
fabrication of molecular machines based on DB24C8 wheels
An Application Note and Protocol for the Fabrication of DB24C8-Based Molecular Machines
Mechanistic Foundations of DB24C8 Recognition
The design of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, relies heavily on the precise orchestration of non-covalent interactions. Dibenzo-24-crown-8 (DB24C8) is a privileged macrocyclic polyether in the fabrication of molecular machines due to its highly specific binding affinity for secondary dialkylammonium (
The assembly of DB24C8-based molecular machines is thermodynamically driven by a combination of strong hydrogen bonding (between the ammonium protons and the crown ether oxygen atoms), ion-dipole interactions, and
The true utility of DB24C8 emerges in stimuli-responsive molecular shuttles. By incorporating a secondary, weaker binding station (such as a triazolium or secondary amide moiety) along the axle, researchers can actuate the machine. When the primary ammonium station is deprotonated via a basic stimulus, the DB24C8 macrocycle loses its affinity for the resulting neutral amine. Driven by Brownian motion, the macrocycle translates along the axle until it reaches the secondary station, adopting a new co-conformational state [2, 3].
Caption: pH-Driven Actuation Mechanism of DB24C8 Molecular Shuttles.
Quantitative Station Affinity Data
To design a predictable molecular machine, the thermodynamic hierarchy of the molecular stations must be strictly controlled. The table below summarizes the relative binding affinities and characteristic
| Molecular Station | Relative Binding Affinity ( | DB24C8 Localization | Key | Actuation State |
| Secondary Ammonium ( | Very High ( | Primary Station | +0.8 to +1.2 (Downfield) | Protonated (Acidic) |
| N-Benzyltriazolium | Moderate ( | Secondary Station | +0.4 to +0.6 (Downfield) | Deprotonated (Basic) |
| Secondary Amide | Low-Moderate | Secondary Station | +0.4 (Downfield) | Deprotonated (Basic) |
| Secondary Amine ( | Very Low (Repulsive) | Unbound / Transient | -0.2 to -0.9 (Upfield) | Deprotonated (Basic) |
Data synthesized from established DB24C8 shuttling dynamics [2, 3].
Synthesis Strategy: Threading-Followed-By-Stoppering
The most robust method for fabricating DB24C8 [2]rotaxanes is the "threading-followed-by-stoppering" protocol. This approach relies on the in situ formation of a [2]pseudorotaxane, which is subsequently trapped by covalently attaching a sterically demanding "stopper" group to the axle's termini.
Causality in Experimental Design:
-
Solvent Selection: Dichloromethane (
) or Chloroform ( ) is strictly required. Polar solvents (e.g., DMSO, DMF, or Water) will competitively hydrogen-bond with the ammonium protons, drastically reducing the association constant and preventing pseudorotaxane formation [1]. -
Stoichiometry: A 5-to-10-fold molar excess of DB24C8 is utilized. Because pseudorotaxane formation is a dynamic equilibrium, Le Chatelier's principle dictates that excess macrocycle is required to drive the equilibrium toward the threaded state prior to the irreversible stoppering reaction [1].
-
Stoppering Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred end-capping method. It proceeds rapidly at room temperature in non-polar solvents without generating bulky byproducts or requiring harsh conditions that could unthread the metastable pseudorotaxane [2].
Caption: Threading-Followed-By-Stoppering Synthesis Workflow.
Detailed Experimental Protocol
Phase 1: Pseudorotaxane Assembly
-
Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve the alkyne-terminated secondary ammonium axle precursor (0.1 mmol) in anhydrous
(10 mL). -
Threading: Add DB24C8 (0.5 mmol, 5.0 equiv) to the solution.
-
Equilibration: Stir the mixture at room temperature (
) for 2 hours. Self-Validation: The solution should remain clear. The extended stirring time ensures the thermodynamic equilibrium of the [2]pseudorotaxane is fully established before capping.
Phase 2: Covalent Capping (CuAAC)
-
Stopper Addition: To the equilibrated mixture, add the bulky azide stopper (0.12 mmol, 1.2 equiv). Examples include 3,5-di-tert-butylbenzyl azide or a porphyrin-based azide [1].
-
Catalyst Injection: Add Tetrakis(acetonitrile)copper(I) hexafluorophosphate (
) (0.02 mmol, 20 mol%) and a catalytic amount of a hindered base like 2,6-lutidine (0.02 mmol). Note: Avoid strong unhindered bases (like ) at this stage, as they will deprotonate the ammonium station and unthread the macrocycle. -
Reaction: Stir the reaction mixture in the dark at room temperature for 24 hours.
Phase 3: Workup and Purification
-
Quenching: Quench the reaction by adding 10 mL of a saturated aqueous
solution to remove the copper catalyst. Extract the organic layer with ( mL). -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography: Purify the crude residue via silica gel column chromatography (Eluent:
/MeOH gradient, typically 98:2 to 95:5). The unreacted DB24C8 will elute first, followed by the interlocked [2]rotaxane.
Phase 4: Self-Validating Characterization
-
1H NMR Spectroscopy (
, 298 K): Confirm the interlocked nature by observing the chemical shifts. The methylene protons adjacent to the ammonium station must shift downfield ( ppm) due to the deshielding effect of the crown ether's oxygen atoms. -
2D ROESY NMR: Perform a Rotating-frame Overhauser Effect Spectroscopy experiment. Cross-peaks between the DB24C8 polyether protons and the axle's station protons confirm spatial proximity (< 5 Å), proving mechanical interlocking rather than a simple co-eluting mixture [3].
Actuation Protocol (pH-Driven Shuttling)
To verify the mechanical function of the synthesized molecular machine:
-
Deprotonation (Forward Shuttling): Dissolve the [2]rotaxane in
in an NMR tube. Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine ( ). Monitor via NMR. The DB24C8 signals will migrate to reflect shielding/deshielding environments consistent with the secondary station (e.g., triazolium). -
Reprotonation (Reverse Shuttling): Add 2.0 equivalents of Trifluoroacetic acid (TFA) to the same NMR tube. The system will revert to its original co-conformational state, with the DB24C8 returning to the thermodynamically favored ammonium station.
References
- Martinez-Bulit, P., Wilson, B. H., & Loeb, S. J. (2020). One-pot synthesis of porphyrin-based [5]rotaxanes. Organic & Biomolecular Chemistry.
- Busseron, E., & Coutrot, F. (2013). N-Benzyltriazolium as Both Molecular Station and Barrier in [2]Rotaxane Molecular Machines. The Journal of Organic Chemistry.
- Legigan, T., & Coutrot, F. (2017). How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles? MDPI Molecules.
electrochemical sensor development using dibenzo-24-crown-8
Application Note: Electrochemical Sensor Development Using Dibenzo-24-Crown-8 (DB24C8)
Abstract
This technical guide outlines the protocol for engineering high-specificity electrochemical sensors utilizing Dibenzo-24-Crown-8 (DB24C8) as the primary molecular recognition element. Unlike smaller crown ethers (e.g., 18-crown-6), DB24C8 possesses a larger cavity diameter (4.5–5.0 Å) and flexible dibenzo-substituents, enabling unique host-guest chemistry with large metal cations (Cs⁺, Pb²⁺) and, critically for drug development, protonated organic amines . This guide details the fabrication of Polyvinyl Chloride (PVC) membrane Ion-Selective Electrodes (ISEs) and Modified Carbon Paste Electrodes (MCPEs), providing a robust platform for pharmaceutical analysis and environmental monitoring.
Introduction: The Supramolecular Advantage
The efficacy of DB24C8 in electrochemistry stems from its ability to act as a neutral ionophore. In a lipophilic membrane, DB24C8 selectively extracts target ions from the aqueous sample phase into the membrane phase, generating a phase boundary potential described by the Nicolsky-Eisenman equation .
Mechanistic Differentiators:
-
Size-Exclusion Selectivity: The cavity size ideally matches Cesium (Cs⁺) and Lead (Pb²⁺) , rejecting smaller ions like Na⁺ or K⁺ which do not interact strongly with the ether oxygens in the expanded ring.
-
Ammonium Binding (Drug Development Focus): DB24C8 forms stable pseudorotaxane-like complexes with protonated primary and secondary amines (
). This allows for the direct potentiometric sensing of amine-based pharmaceuticals (e.g., dopamine, fluoxetine, substituted ammonium drugs) without enzymatic bioreceptors.
Material Selection & Electrode Architecture
To ensure sensor longevity and Nernstian response, the membrane composition must be rigorously controlled.
A. The Membrane Cocktail (Potentiometric ISE)
The "cocktail" defines the sensor's analytical performance.
-
Ionophore (DB24C8): 1.0 – 3.0 wt%. The recognition element.[1][2][3][4][5][6][7]
-
Polymer Matrix (PVC): 30.0 – 33.0 wt%. High molecular weight PVC provides mechanical stability.
-
Plasticizer (Solvent Mediator): 60.0 – 65.0 wt%.
-
Choice:o-Nitrophenyloctyl ether (o-NPOE) is recommended over DOP or DBP due to its higher dielectric constant (
), which stabilizes the charged host-guest complex in the membrane.
-
-
Lipophilic Additive (Excluder): 0.5 – 1.0 wt%.
-
Choice:Sodium tetraphenylborate (NaTPB) or Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) .
-
Function: These provide counter-anions to reduce membrane resistance and exclude sample anions (Donnan exclusion), ensuring the sensor responds only to cations (Nernstian slope).
-
B. Electrode Body Options
-
Glass-Body ISE: Traditional, high stability. Uses an internal filling solution.[8]
-
Coated Wire/Screen-Printed Electrode (SPE): For disposable, rapid testing. The cocktail is drop-cast directly onto a conductive carbon or gold track.
Experimental Protocol: Sensor Fabrication
Workflow Visualization
Caption: Step-by-step fabrication workflow for a DB24C8-based Polyvinyl Chloride (PVC) membrane sensor.
Step-by-Step Methodology (PVC Membrane ISE)
Step 1: Cocktail Preparation
-
Weigh 30 mg PVC , 60 mg o-NPOE , 3 mg DB24C8 , and 1 mg NaTPB .
-
Dissolve the mixture in 3.0 mL of Tetrahydrofuran (THF) .
-
Vortex for 10 minutes until the solution is completely clear and viscous. Note: Air bubbles must be removed by letting the solution stand or mild sonication.
Step 2: Membrane Casting
-
Place a clean glass ring (approx. 20 mm diameter) on a flat glass plate.
-
Pour the THF cocktail into the ring.
-
Cover with a filter paper (to slow evaporation and prevent dust) and allow to dry at room temperature for 24 hours .
-
Result: A transparent, flexible master membrane (~0.2 mm thickness).
Step 3: Electrode Assembly
-
Cut a 5-7 mm diameter disc from the master membrane.
-
Glue the disc to the end of a PVC or Pyrex tube using a PVC/THF slurry as adhesive.
-
Internal Filling: Fill the tube with a solution containing 0.01 M Target Ion Chloride (e.g., CsCl or Drug-HCl) and saturated AgCl. Insert an Ag/AgCl internal reference wire.
Step 4: Conditioning (Critical)
-
Soak the electrode tip in a 0.01 M solution of the target cation for 24 hours.
-
Why? This establishes the equilibrium extraction of the ion into the membrane surface, stabilizing the phase boundary potential.
Measurement & Data Analysis
Technique: Zero-Current Potentiometry (Open Circuit Potential). Setup:
-
Working Electrode: DB24C8 ISE.
-
Reference Electrode: Double-junction Ag/AgCl (to prevent contamination of the sample with K+ or Cl- from the reference).
Protocol:
-
Prepare serial dilutions of the target analyte (
M to M). -
Measure EMF (mV) starting from the lowest concentration to the highest.
-
Wait 15–30 seconds for a stable reading (drift < 1 mV/min).
-
Wash electrode with deionized water between samples.[8]
Data Interpretation Table:
| Parameter | Ideal Value | Interpretation |
| Slope (S) | 59.2 mV/dec (Monovalent)29.6 mV/dec (Divalent) | Indicates Nernstian behavior. Lower slopes suggest poor extraction or contamination. |
| Linear Range | The working concentration window.[7] | |
| Detection Limit | Determined by the intersection of the extrapolated linear region and the baseline. | |
| Response Time | < 15 seconds | Fast exchange kinetics at the membrane interface. |
Mechanistic Validation (Signaling Pathway)
Understanding the signal generation is vital for troubleshooting.
Caption: Electrochemical signaling pathway. The selective complexation at the interface generates the measurable potential difference.
Troubleshooting & Optimization
-
Drift/Instability:
-
Cause: Leaking of the ionophore or plasticizer into the sample.
-
Fix: Ensure the lipophilic additive (NaTPB) is present. Verify the pH is within the working range (typically pH 3–8 for DB24C8 to prevent protonation of the ether or hydroxide precipitation of the metal).
-
-
Poor Selectivity:
-
Cause: High concentration of interfering ions (e.g.,
). -
Fix: Calculate Selectivity Coefficients (
) using the Matched Potential Method (MPM). If interference is high, increase the DB24C8 loading slightly or switch to a less polar plasticizer.
-
-
Sub-Nernstian Slope (< 50 mV/dec for +1 ions):
-
Cause: Old membrane or surface contamination.
-
Fix: Polish the membrane surface gently with alumina slurry (if using coated wire) or simply soak in concentrated target solution to regenerate the surface.
-
References
-
Gupta, V. K., et al. (1999). Cadmium(II)-selective sensors based on dibenzo-24-crown-8 in PVC matrix.[5] Analytica Chimica Acta, 389(1-3), 205–212.[5]
-
Mittal, S. K., et al. (2026).[7] Cerium(III)-Selective Membrane Electrode Based on Dibenzo-24-crown-8 as a Neutral Carrier. ResearchGate.
-
Gualandi, L., et al. (2019). EPR sensing of metal and organic cations using a novel spin-labelled dibenzo-24-crown-8-ether.[9] Physical Chemistry Chemical Physics, 21(7).[9]
-
Zeng, X., et al. (2015). Supramolecular sensors for the detection of neurotransmitters. Analytical Methods.[1][3][4][5][6][7][8][10][11]
-
BenchChem. Application of Diazacrown Ethers in Ion-Selective Electrodes. (Protocol Reference).
Sources
- 1. tecnoedu.com [tecnoedu.com]
- 2. Frontiers in Electrochemical Sensors for Neurotransmitter Detection: Towards Measuring Neurotransmitters as Chemical Diagnostics for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic electrochemical transistor arrays for real-time mapping of evoked neurotransmitter release in vivo | eLife [elifesciences.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EPR sensing of metal and organic cations using a novel spin-labelled dibenzo-24-crown-8-ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
Application Notes and Protocols for Clipping Reactions Involving Dibenzo-24-Crown-8 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering Molecular Architectures through Template-Directed Clipping
The field of supramolecular chemistry has unlocked the ability to construct complex molecular architectures with unprecedented control. Among the most fascinating of these are mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, where components are linked not by covalent bonds but by their physical entanglement. These structures are at the forefront of developing molecular machines, targeted drug delivery systems, and advanced materials. A powerful and elegant strategy for synthesizing MIMs is the "clipping" reaction, a subset of template-directed synthesis. In this approach, a macrocycle is formed from acyclic precursors around a molecular template, effectively "clipping" it into place.
This application note provides a detailed guide to clipping reactions that utilize dibenzo-24-crown-8 (DB24C8) and its derivatives. DB24C8 is a particularly effective macrocyclic component due to its well-defined cavity size and its ability to form stable complexes with specific molecular guests, most notably secondary dialkylammonium salts.[1][2] We will explore the underlying principles of this synthetic strategy, provide detailed experimental protocols, and discuss the characterization of the resulting interlocked molecules.
The Principle of Template-Directed Clipping with Dibenzo-24-Crown-8
The high efficiency of clipping reactions stems from the pre-organization of the reactive components through non-covalent interactions. In the context of DB24C8-based rotaxane synthesis, a dumbbell-shaped molecule containing a secondary dialkylammonium recognition site acts as the template. The DB24C8 macrocycle is then constructed around this recognition site from two or more acyclic precursors.
The key to this process is the formation of a stable pseudo-rotaxane intermediate, where the dialkylammonium moiety of the "thread" is nestled within the cavity of the forming macrocycle.[3] This templating effect is driven by a combination of hydrogen bonding and ion-dipole interactions between the ammonium cation and the oxygen atoms of the crown ether precursors.[4] This pre-assembly significantly increases the effective molarity of the reactive ends of the macrocycle precursors, leading to high yields of the desired interlocked product.
A particularly robust method for clipping is the use of dynamic covalent chemistry, which involves the formation of reversible covalent bonds, such as imines.[5][6] The reversible nature of these bonds allows for "error-checking" and "proof-reading" during the assembly process, ensuring that the thermodynamically most stable product, the interlocked rotaxane, is the major product.[5] Once the dynamic assembly is complete, the reversible bonds can be reduced to form kinetically stable, permanent mechanical bonds.[5][6]
Figure 1: General mechanism of template-directed clipping for[4]rotaxane synthesis.
Experimental Protocols
Protocol 1: Synthesis of a[4]Rotaxane via Dynamic Covalent Clipping
This protocol details the one-pot synthesis of a[4]rotaxane using a dibenzo-24-crown-8 analog formed by the dynamic imine condensation of a dialdehyde and a diamine around a dumbbell-shaped molecule containing a secondary dialkylammonium template.
Materials:
-
Dumbbell-shaped dialkylammonium salt (template)
-
1,2-bis(2-formylphenoxy)ethane (dialdehyde precursor)
-
1,2-bis(2-aminoethoxy)ethane (diamine precursor)
-
Anhydrous Chloroform (CHCl₃)
-
Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the dumbbell-shaped dialkylammonium salt (1.0 eq) in anhydrous chloroform.
-
Addition of Precursors: To the stirred solution, add the dialdehyde precursor (1.1 eq) and the diamine precursor (1.1 eq).
-
Clipping Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The formation of the dynamic[4]rotaxane with imine linkages will proceed under thermodynamic control.[5][6]
-
Reduction (Fixing): Cool the reaction mixture to 0 °C in an ice bath. Slowly add borane tetrahydrofuran complex solution (a sufficient excess, e.g., 10 eq) dropwise.
-
Quenching: After stirring the reaction at room temperature for an additional 12 hours, quench the excess reducing agent by the slow, careful addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in a suitable solvent and wash with a dilute acid solution (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the kinetically stable[4]rotaxane.
Figure 2: Experimental workflow for the synthesis of a[4]rotaxane via dynamic covalent clipping.
Characterization of Interlocked Molecules
Confirmation of the mechanically interlocked structure is crucial and is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
-
¹H NMR Spectroscopy: The formation of a rotaxane leads to distinct changes in the chemical shifts of the protons on both the macrocycle and the thread. Protons on the thread that are shielded by the aromatic rings of the DB24C8 macrocycle will show a significant upfield shift (lower ppm). Conversely, protons on the macrocycle that are in close proximity to the thread will also experience a change in their chemical environment.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-MS) is essential to confirm the mass of the intact, interlocked molecule. The observation of the molecular ion corresponding to the combined mass of the macrocycle and the dumbbell-shaped thread provides strong evidence for the formation of the rotaxane.
Quantitative Data Summary
The efficiency of clipping reactions can vary based on the specific precursors and templates used. The following table summarizes typical data for the synthesis of[4]rotaxanes using a DB24C8-based clipping approach.
| Parameter | Typical Range | Notes |
| Reaction Time (Clipping) | 24 - 72 hours | Dynamic equilibrium needs time to be established. |
| Reaction Time (Reduction) | 6 - 24 hours | Dependent on the reactivity of the imine bonds. |
| Temperature | Room Temperature | Mild conditions are often sufficient. |
| Yield | 40 - 90% | High yields are achievable due to the templating effect.[5] |
Applications and Future Directions
The ability to efficiently synthesize mechanically interlocked molecules like rotaxanes and catenanes using DB24C8-based clipping reactions has opened up numerous avenues for research and development. These molecules are the fundamental components for the construction of molecular machines, including molecular shuttles and switches, where the position of the macrocycle on the thread can be controlled by external stimuli.[1] Furthermore, the incorporation of these structures into polymers can lead to novel materials with unique properties, such as self-healing gels and stimuli-responsive surfaces.[8] In the realm of drug development, rotaxanes are being explored for targeted drug delivery, where the bulky stoppers of the rotaxane can be designed to release a therapeutic agent under specific biological conditions.[9]
References
-
Synthesis of triazolium-based mono- and tris-branched[7]rotaxanes using a molecular transporter of dibenzo-24-crown-8 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
University of Birmingham Crown Ether Active Template Synthesis of Rotaxanes. (n.d.). University of Birmingham. [Link]
-
rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Template-directed synthesis of multiply mechanically interlocked molecules under thermodynamic control - PubMed. (2005, August 5). National Center for Biotechnology Information. [Link]
-
Rotaxanes with integrated photoswitches: design principles, functional behavior, and emerging applications - Beilstein Journals. (2025, October 31). Beilstein-Institut. [Link]
-
Pretzelanes,[7]rotaxanes and molecular figures-of-eight – crossing the bridge from fundamentals to functional applications - RSC Publishing. (2025, February 12). Royal Society of Chemistry. [Link]
-
(a) Rotaxane synthesis using a passive template, illustrated by the... - ResearchGate. (n.d.). ResearchGate. [Link]
-
The synthesis and application of the catenane - Highlights in Science, Engineering and Technology. (n.d.). highlights.com. [Link]
-
Rotaxane- and catenane-based molecular machines and motors - BIOMACH. (n.d.). biomach.tech. [Link]
-
(PDF) Templated Synthesis of Interlocked Molecules - ResearchGate. (n.d.). ResearchGate. [Link]
-
Efficient production of [n]rotaxanes by using template-directed clipping reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
One-Pot Syntheses of [c2]Daisy-Chain Rotaxane Networks via Thiol-Ene Reaction and Its Application to Gel Electrolyte for Secondary Battery - MDPI. (2024, October 16). MDPI. [Link]
-
Applications of Rotaxanes and Catenanes | PDF | Polymers - Scribd. (n.d.). Scribd. [Link]
-
Catenanes and Rotaxanes 10.7 - DAV University. (n.d.). DAV University. [Link]
Sources
- 1. biomach.org [biomach.org]
- 2. davuniversity.org [davuniversity.org]
- 3. researchgate.net [researchgate.net]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Template-directed synthesis of multiply mechanically interlocked molecules under thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient production of [n]rotaxanes by using template-directed clipping reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of dibenzo-24-crown-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Syntheses of [c2]Daisy-Chain Rotaxane Networks via Thiol-Ene Reaction and Its Application to Gel Electrolyte for Secondary Battery [mdpi.com]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Macrocyclic Synthesis Support Center: Dibenzo-24-Crown-8 (DB24C8)
Welcome to the Technical Support Center for Macrocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of dibenzo-24-crown-8 (DB24C8).
Synthesizing large macrocycles like DB24C8 (a 24-membered ring with 8 oxygen heteroatoms) presents a fundamental thermodynamic and kinetic challenge: favoring intramolecular cyclization over intermolecular oligomerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your yields from the standard 20-30% up to 80-90%[1].
🔬 Core Troubleshooting & FAQs
Q1: My synthesis consistently yields a thick, insoluble crude product with very little DB24C8. Why is my reaction polymerizing?
A: You are observing the classic competition between intermolecular
Q2: Which alkali metal template should I use for DB24C8, and what is the mechanism?
A: For DB24C8, Potassium (
-
The Causality: The efficacy of the template effect depends on size complementarity. The cavity of DB24C8 is relatively large (>4.0 Å). While
is highly effective at templating the acyclic precursors into a pseudo-cyclic conformation, (from ) is also exceptional due to its large ionic radius and the "cesium ion effect," which enhances the nucleophilicity of the phenoxide intermediate due to poor solvation of the large cation[2]. -
Recommendation: Use
or in acetonitrile. The ion coordinates with the ether oxygens, acting as a structural scaffold that guides the final ring closure[1].
Q3: Should I use polyether dichlorides or ditosylates as my electrophile?
A: Ditosylates (OTs) are vastly superior to dichlorides (Cl) for high-yield macrocyclization.
-
The Causality: The tosylate group is a much better leaving group, allowing the Williamson ether synthesis to proceed at lower temperatures and shorter reaction times. This minimizes the thermal degradation of the polyether chains and reduces side reactions. When combined with a
template, using triethylene glycol ditosylate instead of the dichloride can increase your yield by over 30%[4].
Q4: I am currently using a [2+2] cyclization (Catechol + Triethylene glycol ditosylate). Is there a better route?
A: Yes. A [2+2] cyclization requires four molecules to assemble correctly, which is statistically challenging. To create a self-validating, high-yield system, shift to a [1+1] macrocyclization strategy.
-
The Causality: Synthesize an intermediate like 1,2-bis(2-(2-chloroethoxy)ethoxy)benzene first. Reacting this extended precursor with a single equivalent of catechol reduces the reaction to a [1+1] stoichiometry. This halves the number of intermolecular steps required before ring closure, inherently boosting the yield[4].
📊 Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yield for DB24C8 synthesis. Use this to benchmark your current protocol.
| Synthesis Strategy | Reagents (Electrophile + Nucleophile) | Base / Template | Solvent | Avg. Isolated Yield |
| Standard [2+2] | Catechol + TEG Dichloride | n-Butanol | 20 - 35% | |
| Templated [2+2] | Catechol + TEG Ditosylate | Acetonitrile | 55 - 65% | |
| Templated [1+1] | Bis-polyether-benzene + Catechol | Acetonitrile | 80 - 90% [1] | |
| Cesium Effect [1+1] | Bis-polyether-benzene + Catechol | DMF | 75 - 85% |
⚙️ Pathway Visualization: The Template Effect
The diagram below illustrates the mechanistic divergence between successful templated cyclization and failed oligomerization.
Mechanistic pathway showing how K+/Cs+ templation prevents linear oligomerization in DB24C8 synthesis.
🧪 Standardized Experimental Protocol: High-Yield Templated Synthesis
This protocol describes the optimized [1+1] templated macrocyclization for DB24C8, utilizing
Reagents & Equipment:
-
Catechol (1.0 equivalent, strictly anhydrous)
-
1,2-bis(2-(2-tosylethoxy)ethoxy)benzene (1.0 equivalent)
-
Potassium Carbonate (
) (5.0 equivalents, finely milled and oven-dried) -
Potassium Hexafluorophosphate (
) (0.5 equivalents, as a supplementary template)[1] -
Anhydrous Acetonitrile (
) -
Syringe pump (optional but recommended for pseudo-high dilution)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an argon atmosphere.
-
Template Activation: Add the finely milled
and to the flask, followed by 50% of the total volume of anhydrous acetonitrile. Heat the suspension to a vigorous reflux (approx. 82 °C). Note: The suspension must be vigorously stirred to maximize the surface area of the insoluble base. -
Precursor Addition: Dissolve the catechol and the ditosylate precursor in the remaining anhydrous acetonitrile.
-
Pseudo-High Dilution: Using a syringe pump, add the precursor solution dropwise to the refluxing base suspension over a period of 10-12 hours. Causality: Slow addition ensures that the concentration of unreacted starting material remains extremely low, allowing the
template to capture and cyclize the intermediates before they can react with another chain. -
Reaction Maturation: Once the addition is complete, maintain reflux for an additional 24 hours to ensure complete conversion.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts (
, , and potassium tosylate) through a pad of Celite. Wash the filter cake thoroughly with dichloromethane ( ). -
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or
/ ) or recrystallized from hot methanol to yield DB24C8 as a white crystalline solid[2].
📚 References
-
Ivy, S. N. Synthesis of Crown and Lariat Ether Compounds. Texas Digital Library. Available at: [Link]
-
LookChem. Cas 14174-09-5, Dibenzo-24-crown-8. Available at: [Link]
-
ACS Publications. High-Yielding Syntheses of Crown Ether-Based Pyridyl Cryptands. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Direct synthetic routes to functionalised crown ethers. Available at: [Link]
Sources
Technical Support Center: Optimizing Solvent Choice for DB24C8 Host-Guest Complexation
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent binding affinities, poor solubility, or failed rotaxane syntheses when working with dibenzo-24-crown-8 (DB24C8) and secondary dialkylammonium salts.
Supramolecular chemistry is fundamentally governed by the microenvironment. The complexation between DB24C8 and its guests relies on a delicate balance of non-covalent interactions—primarily
This guide is designed to move beyond basic troubleshooting. By understanding the causality behind solvent-solute competition, you can engineer self-validating experimental protocols that guarantee reproducible supramolecular assemblies.
Workflow: Solvent Selection Logic
Before diving into specific troubleshooting scenarios, use the following decision matrix to select the optimal solvent system for your host-guest complexation.
Decision matrix for optimizing DB24C8 solvent conditions based on solubility and anion coordination.
Troubleshooting Guides (Q&A)
Scenario 1: I am observing very low binding constants (
-
Root Cause: The equilibrium of crown ether complexes shifts heavily toward the uncomplexed state as solvent polarity and hydrogen-bond accepting capacity increase[3]. Polar protic solvents (like methanol) or highly polar aprotic solvents (like DMAc or DMF) aggressively solvate the ammonium protons, preventing the necessary hydrogen bonding with the crown ether's oxygen atoms[2].
-
Solution: Switch to a solvent with a low dielectric constant (
) and a Donor Number (DN) near zero. Chloroform ( ) or dichloromethane ( ) are ideal for maximizing . If you are synthesizing rotaxanes, non-polar solvents are mandatory; polar solvents will yield no rotaxane[2].
Scenario 2: My components are insoluble in non-polar solvents, but polar solvents completely dissociate the complex.
-
Root Cause: This is the classic supramolecular paradox. Your guest likely has a strongly coordinating counterion (e.g.,
, ) that forms a tight ion pair, rendering it insoluble in non-polar media while simultaneously competing with the crown ether for the ammonium protons. -
Solution: Perform an anion exchange to a Weakly Coordinating Anion (WCA). Replacing a halide with hexafluorophosphate (
) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( ) dramatically increases the lipophilicity of the guest, allowing it to dissolve in 1,2-dichloroethane (DCE) or nitromethane ( )[1][4]. These solvents provide the perfect thermodynamic "sweet spot"—solubilizing the components without disrupting the host-guest hydrogen bonds[1].
Scenario 3: I am trying to characterize the complex via
-
Root Cause: The complexation-decomplexation kinetics are occurring in the intermediate exchange regime on the NMR timescale.
-
Solution: You must push the system into either the fast or slow exchange regime. To achieve a slow-exchange spectrum (where you see distinct peaks for both the free and complexed species), lower the temperature of the NMR probe (e.g., to 253 K in
). Alternatively, switching to a less competitive solvent will increase the thermodynamic stability of the complex, often slowing the exchange rate sufficiently to resolve the peaks at room temperature[3].
Quantitative Data: Solvent Parameters & Binding Affinities
To predict how a solvent will impact your DB24C8 complex, you must evaluate its Dielectric Constant (
| Solvent | Dielectric Constant ( | Donor Number (DN) | Typical | Application Note |
| Chloroform ( | 4.8 | ~0 | Ideal for maximizing binding affinity; poor solubility for halides. | |
| 1,2-Dichloroethane (DCE) | 10.3 | ~0 | Excellent for Isothermal Titration Calorimetry (ITC)[1]. | |
| Nitromethane ( | 35.9 | 2.7 | High polarity but low DN; excellent for solubilizing | |
| Acetonitrile ( | 35.9 | 14.1 | Standard solvent for NMR titrations; balances solubility and | |
| Methanol ( | 32.6 | 19.0 | Protic solvent; heavily disrupts | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | Strongly competitive; used deliberately to induce dissociation. |
Standard Operating Procedures (SOPs)
To ensure trustworthiness in your data, your experimental design must be self-validating. The most common error in determining binding constants is failing to control the host concentration during titration.
SOP 1: Determination of
via
NMR Titration (Self-Validating Method)
This protocol ensures the host concentration remains perfectly constant, preventing dilution artifacts during non-linear regression analysis.
-
Solvent Preparation: Dry
or over activated 3Å molecular sieves for 24 hours prior to use. Trace water is a potent hydrogen-bond competitor. -
Host Stock Solution: Prepare 5.0 mL of a 2.0 mM DB24C8 solution in the dried deuterated solvent.
-
Guest Stock Solution: Weigh the secondary ammonium guest (ensure it is a
or salt) to target a 50 mM concentration. Critical Step: Dissolve this guest using the 2.0 mM Host Stock Solution instead of pure solvent. -
Initial Measurement: Transfer 0.50 mL of the Host Stock Solution into an NMR tube. Record the baseline
NMR spectrum. -
Titration: Sequentially add aliquots of the Guest Stock Solution (e.g., 10, 20, 40, 80, 150, 300 µL) to the NMR tube. Because the guest solution contains the host at the exact same concentration as the NMR tube, the total host concentration remains locked at 2.0 mM.
-
Analysis: Track the chemical shift (
) of the polyether protons of DB24C8 or the benzylic protons of the guest. Fit the vs. [Guest] isotherm using a 1:1 binding model to extract .
SOP 2: Anion Exchange for Enhanced Non-Polar Solubility
Use this workflow to convert insoluble chloride/bromide salts into highly soluble
-
Dissolve 1.0 mmol of the secondary ammonium halide salt in 10 mL of a 1:1 Methanol/Water mixture.
-
In a separate vial, dissolve 3.0 mmol (excess) of Ammonium Hexafluorophosphate (
) in 5 mL of Water. -
Add the
solution dropwise to the ammonium salt solution while stirring vigorously. A white precipitate (the salt) should form immediately. -
Stir for 30 minutes to ensure complete metathesis.
-
Filter the precipitate, wash generously with cold deionized water to remove residual inorganic salts, and dry under high vacuum for 12 hours.
Frequently Asked Questions (FAQs)
Q: Can I use DB24C8 to complex primary ammonium ions (
Q: Why does the addition of a small amount of water ruin my ITC data? A: Water has an exceptionally high hydrogen-bond donor and acceptor capacity. Even 0.1% water in your organic solvent will competitively bind to the DB24C8 oxygen atoms. Furthermore, in Isothermal Titration Calorimetry (ITC), if the water content in the syringe (guest) does not perfectly match the cell (host), the heat of mixing will completely mask the heat of complexation. Solvents must be strictly anhydrous[1].
Q: Is the stability of the complex linear with respect to mixed solvent ratios?
A: No. Thermodynamic studies of DB24C8 complexation in binary mixed solvents (e.g., Acetonitrile-Methanol) show highly non-linear behavior for
References
1.[5] Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. Asian Journal of Chemistry. URL: [Link] 2.[4] New Bis(benzimidazole) Cations for Threading through Dibenzo-24-crown-8. Organic Letters - ACS Publications. URL:[Link] 3.[2] Recent Advances in the Synthesis of Ammonium-Based Rotaxanes. MDPI. URL: [Link] 4.[1] Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes. Beilstein Journal of Organic Chemistry. URL: [Link] 5.[3] Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. URL: [Link]
Sources
troubleshooting low binding constants in DB24C8 rotaxane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of dibenzo-24-crown-8 (DB24C8) based rotaxanes. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to achieving optimal binding constants and reaction yields in your experiments. As Senior Application Scientists, we have compiled this guide based on established literature and our experience in the field of supramolecular chemistry.
Troubleshooting Guide: Low Binding Constants
Low binding constants in rotaxane synthesis can be a significant hurdle, leading to low yields and difficulties in isolating the desired mechanically interlocked molecules. This guide provides a systematic approach to identifying and addressing the root causes of weak host-guest interactions.
Question 1: My NMR titration or ITC data indicates a low binding constant (Kₐ) for my DB24C8-based pseudorotaxane. What are the primary factors I should investigate?
Answer:
A low binding constant suggests that the equilibrium between the free components (DB24C8 and the axle) and the pseudorotaxane complex is unfavorable. The primary drivers for the formation of DB24C8-ammonium pseudorotaxanes are non-covalent interactions. Therefore, troubleshooting should focus on optimizing these interactions. The key factors to consider are:
-
Solvent Choice: The solvent plays a critical role in modulating the strength of non-covalent interactions.
-
Axle Structure: The chemical nature of the guest molecule (the axle) is paramount for strong binding.
-
Temperature: Temperature affects the thermodynamics of the binding equilibrium.
-
Concentration: The concentrations of the host and guest can influence the position of the equilibrium.
Below is a flowchart to guide your troubleshooting process, followed by a detailed explanation of each point.
Caption: Troubleshooting workflow for low binding constants.
Question 2: How does solvent polarity specifically affect the binding constant and what are the best practices for solvent selection?
Answer:
Solvent polarity is a critical parameter because the formation of the pseudorotaxane is a competitive process where solvent molecules can also interact with the host and guest.
Causality:
-
Hydrogen Bonding: The primary interaction driving the assembly of DB24C8 with a secondary ammonium axle is hydrogen bonding between the ammonium protons and the ether oxygens of the crown ether.[1] Polar, protic solvents (e.g., methanol, water) and highly polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF) can form strong hydrogen bonds with the ammonium cation, effectively competing with the crown ether and thus lowering the binding constant.[2]
-
π-π Stacking: Aromatic regions on the DB24C8 macrocycle can engage in π-π stacking interactions with complementary electron-poor aromatic groups on the axle.[3] While generally less sensitive to solvent polarity than hydrogen bonding, these interactions can still be influenced by the solvent's aromaticity and its ability to solvate the aromatic surfaces of the host and guest.
-
Hydrophobic Effects: In aqueous media, the hydrophobic effect can contribute to the association of non-polar segments of the host and guest. However, for most organic solvent-based syntheses, this is not a primary driving force.
Best Practices:
-
Prioritize Non-Polar, Aprotic Solvents: For rotaxanes templated by ammonium-crown ether interactions, non-polar aprotic solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are generally the preferred choice.[2] These solvents are poor hydrogen bond donors and acceptors, minimizing competition for the key binding sites.
-
Solvent Mixtures: In some cases, a solvent mixture can be used to fine-tune solubility and binding. For instance, a small percentage of a more polar solvent might be needed to dissolve the starting materials, but it should be kept to a minimum to avoid significant disruption of the host-guest interactions.
-
Avoid Polar, Protic Solvents: Unless your system is specifically designed to operate in such environments, avoid solvents like alcohols, water, and DMF during the initial pseudorotaxane formation.[2]
| Solvent System | Typical Effect on Kₐ | Reference |
| Chloroform (CHCl₃) | High | [2] |
| Dichloromethane (CH₂Cl₂) | High | [4] |
| Acetonitrile (CH₃CN) | Moderate to Low | [3] |
| Acetone | Moderate to Low | |
| Dimethylformamide (DMF) | Low | [2] |
| Methanol (CH₃OH) | Very Low | |
| Water (H₂O) | Very Low (unless hydrophobic effects dominate) | [5] |
Table 1: General impact of solvent choice on the binding constant (Kₐ) for DB24C8-ammonium systems.
Question 3: My stoppering reaction (e.g., CuAAC "click" reaction) is giving a low yield of the final rotaxane, even though the initial pseudorotaxane formation seems favorable. What could be the issue?
Answer:
A low yield in the stoppering reaction points to issues with the covalent bond-forming step. For the commonly used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), several factors can lead to poor outcomes.
Causality and Solutions:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) species by oxygen.
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is used to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms.
-
Ligand Issues: A ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.
-
Side Reactions: A common side reaction is the Glaser coupling, or homodimerization of the terminal alkyne, which is promoted by Cu(II).
-
Solution: Rigorous exclusion of oxygen and ensuring a sufficient concentration of the reducing agent will minimize this side reaction.[6]
-
-
Steric Hindrance: The bulky nature of the pseudorotaxane assembly can sterically hinder the approach of the azide and alkyne moieties to the copper catalyst.
-
Solution: Ensure that the reactive ends of the axle are sufficiently long and flexible to reach the catalytic center. In some cases, a different stoppering reaction with a smaller transition state, or a "clipping" approach where the macrocycle is formed around the axle, might be more effective.[2]
-
Caption: Troubleshooting workflow for low-yield CuAAC stoppering reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for DB24C8 rotaxane synthesis?
The optimal temperature is a balance between the thermodynamics of pseudorotaxane formation and the kinetics of the stoppering reaction. Pseudorotaxane formation is typically an exothermic process, meaning lower temperatures favor a higher association constant.[10] Therefore, the initial host-guest complexation is often performed at room temperature or below. However, the subsequent stoppering reaction may require elevated temperatures to proceed at a reasonable rate. It is often best to form the pseudorotaxane at room temperature for a period of time before initiating the stoppering reaction, which may then be gently heated if necessary.
Q2: How does the size and nature of the stopper groups affect the stability and yield of the rotaxane?
The stopper groups are critical for preventing the dethreading of the macrocycle. Their size must be large enough to be sterically incompatible with the cavity of the DB24C8. If the stoppers are too small, the resulting rotaxane may be a metastable species that can dethread over time, especially at elevated temperatures or in competitive solvents.[2][11] The stability of a rotaxane is directly related to the energy barrier for the macrocycle to pass over the stopper. Larger, more rigid stoppers will lead to more kinetically stable rotaxanes.[12] However, very large stoppers can sometimes hinder the stoppering reaction itself, leading to lower yields. Therefore, a balance must be struck between a stopper that is large enough for kinetic stability but not so large as to impede the synthesis.[2][11]
Q3: Can I use a primary or tertiary ammonium salt as the template for DB24C8?
While secondary ammonium salts are the most common and effective templates for DB24C8, primary and tertiary ammonium salts have also been investigated. Generally, the binding affinity follows the order: secondary > primary > tertiary. The two N-H protons of a secondary ammonium ion provide a good geometric and electronic match for the oxygen atoms within the DB24C8 cavity.[1] Tertiary ammonium ions lack the crucial N-H hydrogen bond donors and thus exhibit much weaker affinity for DB24C8.[13] While they can be used as secondary, weaker binding stations in molecular shuttles, they are not typically strong enough to be the primary template for synthesis.
Q4: How do I accurately determine the binding constant of my pseudorotaxane?
The two most common methods for determining binding constants in supramolecular chemistry are Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC).
-
NMR Titration: This involves preparing a series of samples with a constant concentration of the host (or guest) and varying concentrations of the guest (or host). The chemical shift changes of specific protons on the host or guest upon complexation are monitored. These changes are then fitted to a binding isotherm to calculate the association constant (Kₐ).[10][14] This method is suitable for binding constants in the range of approximately 10¹ to 10⁵ M⁻¹.[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. A solution of the ligand (guest) is titrated into a solution of the macromolecule (host) in the calorimeter cell. The resulting heat changes are measured after each injection, and the data is fitted to a binding model to determine the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction in a single experiment.[15][16] ITC is a very powerful technique that can accurately measure a wide range of binding affinities.
A detailed protocol for each of these techniques is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Determination of Binding Constant by ¹H NMR Titration
This protocol provides a general guideline for performing a 1:1 host-guest binding titration experiment.
1. Sample Preparation: a. Accurately prepare stock solutions of the host (DB24C8) and the guest (axle precursor) in the same deuterated solvent (e.g., CDCl₃). The concentrations should be chosen such that the host concentration is at least 10 times lower than the expected dissociation constant (Kₑ).[10] b. Prepare a series of NMR tubes. In each tube, place a constant volume of the host stock solution. c. To each NMR tube, add increasing volumes of the guest stock solution. Ensure the total volume in each tube is kept constant by adding the appropriate amount of pure deuterated solvent. It is advisable to have at least 10-15 data points with guest concentrations ranging from 0 to at least 10 equivalents relative to the host.
2. NMR Data Acquisition: a. Record the ¹H NMR spectrum for each sample at a constant temperature. b. Identify one or more protons on the host or guest that show a significant change in chemical shift upon complexation.
3. Data Analysis: a. For each titration point, determine the chemical shift (δ) of the selected proton(s). b. Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the total concentration of the added component. c. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to extract the association constant (Kₐ).[17][18]
Protocol 2: Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
This protocol provides a general workflow for an ITC experiment.
1. Sample Preparation: a. Prepare solutions of the host (e.g., DB24C8) and guest (axle precursor) in the same buffer or solvent. It is crucial that the solutions are perfectly matched to avoid large heats of dilution. Dialysis of both components against the same buffer is highly recommended.[19] b. Degas both solutions thoroughly before use to prevent air bubbles in the calorimeter. c. Determine the concentrations of the host and guest accurately. For a typical experiment, the guest concentration in the syringe should be 10-20 times higher than the host concentration in the cell.[15]
2. ITC Experiment Setup: a. Clean the sample cell and syringe thoroughly. b. Load the host solution into the sample cell and the guest solution into the syringe. c. Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.[20]
3. Data Acquisition and Analysis: a. Perform a control experiment by titrating the guest solution into the buffer/solvent alone to determine the heat of dilution. b. Run the main titration experiment. The instrument will record the heat change after each injection. c. Subtract the heat of dilution from the experimental data. d. The integrated heat data is then plotted against the molar ratio of guest to host. This binding isotherm is fitted to an appropriate binding model (e.g., one set of sites) to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[16]
References
-
Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions. BenchChem.
-
Troubleshooting low yield in copper-catalyzed click reactions. BenchChem.
-
Balancing ring and stopper group size to control the stability of doubly threaded[11]rotaxanes. Organic & Biomolecular Chemistry.
-
Recent Advances in the Synthesis of Ammonium-Based Rotaxanes. Molecules.
-
One-pot synthesis of hetero[3]rotaxane bearing three different kinds of macrocycle through a self-sorting process. Nature.
-
Compact Rotaxane Superbases. Journal of the American Chemical Society.
-
Determination of the binding constant. [PDF]
-
Rotaxane formation by an allosteric pseudomacrocyclic anion receptor utilising kinetically labile copper(I) coordination propert. The Royal Society of Chemistry.
-
Effect of Stopper Size on Squaraine Rotaxane Stability. Molecules.
-
The effect of solvent on the binding of anions and ion-pairs with a neutral[7]rotaxane. Organic & Biomolecular Chemistry.
-
The effect of the solvent in the binding of anions and ion-pairs with a neutral[7]rotaxane. ResearchGate.
-
Isothermal Titration Calorimetry. The Huck Institutes.
-
Weinreb Amide, Ketone and Amine as Potential and Competitive Secondary Molecular Stations for Dibenzo-[21]Crown-8 in[7]Rotaxane Molecular Shuttles. PubMed.
-
The effect of solvent on the binding of anions and ion-pairs with a neutral[7]rotaxane. Organic & Biomolecular Chemistry.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
-
Isothermal titration calorimetry. [PDF]
-
Using Diels-Alder reactions to synthesize[7]rotaxanes under solvent-free conditions. Nature.
-
Synthesis of crown/amine-type rotaxane 1/DB24C8. ResearchGate.
-
Determination of Binding Constants by NMR Titration. KGROUP.
-
Interactions in pseudorotoxanes based on crown ether-secondary ammonium motifs. A theoretical study. PubMed.
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
-
Determining binding constants from 1H NMR titration data using global and local methods : a case study using [n]polynorbornane-based anion hosts. Deakin University.
-
Synthesis of rotaxanes and pseudorotaxanes as intermediates towards molecular cages. University of Birmingham.
-
How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in[7]Rotaxane Molecular Shuttles?. Molecules.
-
A Practical Guide for the Determination of Binding Constants. ResearchGate.
-
One-pot synthesis of hetero[3]rotaxane bearing three different kinds of macrocycle through a self-sorting process. Nature.
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
-
Isothermal Titration Calorimetry. ResearchGate.
-
Synthesis of triazolium-based mono- and tris-branched[6]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Nature.
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
-
Substituent effects on axle binding in amide pseudorotaxanes: comparison of NMR titration and ITC data with DFT calculations. Organic & Biomolecular Chemistry.
-
A Computational Study of a[7]Rotaxane Molecular Shuttle with All‐Atoms Molecular Dynamics and Density Functional Theory Simulations in Solution. Molecules.
-
Molecular dynamics simulations study ofrotaxane in bulk and at interfaces. arXiv.
Sources
- 1. Interactions in pseudorotoxanes based on crown ether-secondary ammonium motifs. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. scispace.com [scispace.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Balancing ring and stopper group size to control the stability of doubly threaded [3]rotaxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Effect of Stopper Size on Squaraine Rotaxane Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weinreb Amide, Ketone and Amine as Potential and Competitive Secondary Molecular Stations for Dibenzo-[24]Crown-8 in [2]Rotaxane Molecular Shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
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- 21. How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Dibenzo-24-crown-8 in Polar Media
Welcome to the technical support center for dibenzo-24-crown-8 (DB24C8). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile macrocycle in polar solvent systems. Here, we will explore the underlying reasons for DB24C8's limited polarity and provide a series of troubleshooting strategies and frequently asked questions to help you successfully incorporate it into your aqueous and polar organic media experiments.
Understanding the Challenge: The Nature of Dibenzo-24-crown-8
Dibenzo-24-crown-8 is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. The presence of two hydrophobic benzene (dibenzo) rings significantly reduces its overall polarity and hinders its solubility in polar solvents like water, methanol, and ethanol.[1][2] This inherent hydrophobicity can present a significant hurdle in applications requiring its use in biological systems or polar reaction media.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my dibenzo-24-crown-8 not dissolving in water or methanol?
A1: The poor solubility of DB24C8 in polar solvents is a direct consequence of its chemical structure. The two bulky, nonpolar dibenzo groups dominate the molecule's properties, making it energetically unfavorable to dissolve in highly polar, hydrogen-bonding solvents like water. While it shows better solubility in some organic solvents, polar protic solvents are generally poor choices for dissolving unsubstituted DB24C8.[1][3]
Q2: I've observed some solubility in hot methanol, is this a viable approach?
A2: While heating can increase the solubility of DB24C8 in solvents like methanol to a limited extent, this is often not a practical or sustainable solution for many applications.[4] The solubility may decrease significantly upon cooling, leading to precipitation of the crown ether. This can be problematic for experiments requiring stable solutions at room or physiological temperatures.
Q3: Can I use a co-solvent to improve the solubility of DB24C8?
A3: Yes, employing a co-solvent system is a common and effective strategy. The principle of co-solvency involves mixing a water-miscible solvent in which the compound is highly soluble with water to increase the overall solubility.[5] For DB24C8, using a less polar, water-miscible co-solvent can significantly enhance its dissolution in an aqueous environment.
Troubleshooting Guide: Strategies to Enhance DB24C8 Solubility
This section provides actionable strategies to overcome the solubility limitations of DB24C8. The optimal approach will depend on the specific requirements of your experiment.
Strategy 1: Co-Solvent Systems
This is often the first and most straightforward approach to try. By creating a solvent mixture, you can modulate the polarity of the medium to better accommodate the hydrophobic nature of DB24C8.
Common Co-solvents for DB24C8:
Experimental Protocol: Preparing a Co-Solvent System
-
Initial Dissolution: Dissolve the desired amount of DB24C8 in a minimal volume of a suitable co-solvent (e.g., DMSO or DMF).
-
Titration with Aqueous Phase: Slowly add the aqueous buffer or polar solvent to the DB24C8 solution while stirring vigorously.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.
-
Optimization: Systematically vary the ratio of the co-solvent to the aqueous phase to determine the optimal composition that maintains the solubility of DB24C8 at the desired concentration.
Table 1: Qualitative Solubility of Dibenzo-24-crown-8 in Various Solvents
| Solvent | Polarity | DB24C8 Solubility | Reference |
| Water | High | Very Low | [1] |
| Methanol | High | Low (improves with heat) | [4][6] |
| Acetonitrile | Medium-High | Moderate | [6] |
| Dimethylformamide (DMF) | Medium-High | Good | [7] |
| Dimethyl Sulfoxide (DMSO) | Medium-High | Good | [7] |
| Dichloromethane (DCM) | Low | Good | [8] |
This table provides a general guide. Actual solubility can vary with temperature and purity.
Strategy 2: Chemical Modification
For applications requiring high and stable solubility in polar media, chemical modification of the DB24C8 scaffold is a powerful strategy. By introducing polar or ionizable functional groups, the overall hydrophilicity of the molecule can be dramatically increased.[3]
Common Modification Approaches:
-
Sulfonation: Introducing sulfonic acid groups (-SO₃H) creates a highly polar and ionizable derivative.[9] Monosulfonated DB24C8 (SDB24C8) exhibits significantly improved water solubility.
-
Carboxylation: The addition of carboxylic acid groups (-COOH) also enhances polarity and provides a site for further conjugation.[7]
-
Polymer Conjugation: Attaching DB24C8 to a hydrophilic polymer, such as poly(N-isopropylacrylamide) (PNIPAM), can render the entire conjugate water-soluble.[7]
Workflow for Synthesizing a Hydrophilic DB24C8 Derivative:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dibenzo-24-crown-8 (CAS 14174-09-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Dibenzo-24-crown 8-Ether | 14174-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. wjbphs.com [wjbphs.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. iipseries.org [iipseries.org]
thermal stability enhancement of dibenzo-24-crown-8 supramolecules
Technical Support Center: Supramolecular Engineering Division Ticket ID: DB24C8-THERM-OPT Subject: Thermal Stability Enhancement of Dibenzo-24-Crown-8 (DB24C8) Architectures Assigned Specialist: Senior Application Scientist
Welcome to the Supramolecular Stability Support Center
You have reached the advanced troubleshooting hub for host-guest chemistry. Based on your inquiry, you are experiencing instability in Dibenzo-24-Crown-8 (DB24C8) systems at elevated temperatures. In supramolecular chemistry, "thermal instability" usually manifests in two distinct failure modes:
-
Thermodynamic Dissociation: The host (DB24C8) and guest (e.g., dialkylammonium salt) separate because the non-covalent binding constant (
) drops as temperature ( ) rises. -
Material Phase Transition: The supramolecular polymer or gel loses mechanical integrity (melts) due to a low glass transition temperature (
).
Below are the specific protocols to diagnose and resolve these issues.
Module 1: Diagnosing Premature Dissociation
The Issue: Your complex loses its color, fluorescence, or viscosity between 40°C and 80°C.
The Cause: The entropy of dissociation (
Diagnostic Protocol: Variable-Temperature NMR (VT-NMR)
Do not guess the dissociation temperature (
-
Sample Prep: Dissolve your complex (10 mM) in a non-competitive solvent (e.g.,
or ). Avoid DMSO or MeOH as they lower the binding constant significantly. -
Acquisition:
-
Equilibrate probe at 25°C. Lock and shim.
-
Target the benzylic protons (
) of the ammonium guest ( ppm). -
Increase
in 10°C increments up to 80°C (or solvent boiling point).
-
-
Analysis:
-
Fast Exchange: If peaks merge into a single average peak, the complex is labile.
-
Slow Exchange: If distinct "bound" and "free" peaks exist, integrate them to calculate
at each . -
Van 't Hoff Plot: Plot
vs. . The slope yields . A steeper slope indicates higher thermal sensitivity.
-
Visualizing the Failure Mode
The following diagram illustrates the thermodynamic breakdown of the DB24C8 complex under heat stress.
Figure 1: Thermal dissociation pathway. As temperature rises, the equilibrium shifts toward free components, breaking the supramolecular cross-link.
Module 2: Structural Reinforcement (The "Locking" Solution)
The Issue: You need the molecule to survive >100°C, but the non-covalent bond is too weak. The Fix: Convert the Pseudorotaxane (open-ended) into a Rotaxane (mechanically interlocked). This replaces thermodynamic stability with kinetic stability. Even if the H-bonds break, the host cannot slip off the axle due to steric stoppers.
Protocol: "Slippage" Synthesis for High-Temp Stability
This method uses heat to create the trap, which then remains stable upon cooling.
-
Design: Use a guest with bulky end-groups (stoppers) that are slightly larger than the DB24C8 cavity (24-crown-8 cavity
4.5 Å).-
Recommended Stoppers: 3,5-dimethylbenzyl or anthracene groups.
-
-
The "Slippage" Procedure:
-
Cooling:
-
Cool to 25°C. The ring contracts and is now mechanically trapped.
-
Result: This rotaxane is now stable up to the decomposition temperature of the covalent bonds (
), far exceeding the pseudorotaxane limit.
-
Expert Insight: If your guest contains ferrocene moieties, be aware that crystal-to-crystal phase transitions can occur around 128°C . This is not decomposition, but a reversible conformational change that may alter optical properties [1].
Figure 2: The "Slippage" synthesis workflow. Thermal energy is used to overcome the steric barrier, locking the host onto the axle permanently.
Module 3: Material Properties ( Enhancement)
The Issue: Your supramolecular polymer is chemically stable, but it turns into a goo (melts) at moderate temperatures.
The Fix: Increase the Glass Transition Temperature (
Troubleshooting Guide: Increasing
| Symptom | Root Cause | Corrective Action | Expected Outcome |
| Gel melts < 50°C | Low cross-link density | Switch from linear guests to 3-arm or 4-arm star guests. | Increases network interconnectivity; |
| Film is tacky | Flexible linkers | Replace alkyl chains ( | Reduces chain mobility; increases stiffness.[5] |
| Creep at high T | Dynamic exchange | Introduce covalent cross-links (5-10%) alongside supramolecular ones. | Creates a "dual-network" that retains shape even when supramolecular bonds relax. |
Data Reference: Stability Benchmarks
Based on recent literature [2], here are expected thermal limits for DB24C8 architectures:
-
Simple Pseudorotaxane (Solution): Dissociates > 60°C (solvent dependent).
-
Supramolecular Polymer (Linear):
40–60°C. -
Cross-linked Supramolecular Network:
90–130°C. -
Mechanically Interlocked Rotaxane: Stable up to
250°C (chemical decomposition).
Frequently Asked Questions (FAQ)
Q: Can I use polar solvents to increase thermal stability? A: No. Polar solvents (DMSO, DMF) compete with the crown ether oxygens for the ammonium protons. This lowers the binding constant and reduces thermal stability. Use non-polar solvents like Chloroform or Dichloromethane (if solubility permits) or Acetonitrile to maximize the electrostatic contribution to binding.
Q: My DB24C8 complex turns dark brown at 100°C. Is this dissociation? A: This is likely chemical decomposition , not just dissociation. Ammonium salts can be slightly acidic. At high temperatures, they may catalyze ether cleavage in the crown ring or undergo Hofmann elimination. Ensure your environment is neutral and free of strong bases.
Q: How do I verify if I have a pseudorotaxane or a rotaxane? A: Perform a DOSY NMR (Diffusion-Ordered Spectroscopy).
-
Pseudorotaxane:[6][7][8][9][10] At high T, you will see two different diffusion coefficients (host and guest separate).
-
Rotaxane: You will see a single diffusion coefficient even at high T, confirming they are mechanically locked.
References
-
Thermally-induced phase transition of pseudorotaxane crystals. Source: Akutagawa, T. et al. (2012). PubMed / Science. Context: Describes the phase transition of DB24C8/ferrocene complexes at 128°C.
-
Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane. Source: Jiang, W. et al. (2015). International Journal of Molecular Sciences. Context: Details the "slippage" approach at 70°C and dissociation kinetics.
-
Chemically controlled self-assembly Behaviors of Dibenzo-24-crown-8. Source: Tian, X. et al. (2023).[2] ResearchGate.[2] Context: Discusses polymer formation and stability under various environmental conditions.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. Thermally-induced phase transition of pseudorotaxane crystals: changes in conformation and interaction of the molecules and optical properties of the crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing competitive binding in DB24C8 extraction protocols
Welcome to the Technical Support Center for Dibenzo-24-crown-8 (DB24C8) extraction protocols. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles you face when isolating secondary dialkylammonium (
Part 1: Core Principles & Causality (FAQs)
Q: Why does Potassium (
Q: How does the choice of counter-ion dictate the success of DB24C8 extraction?
A: Competitive binding is not solely determined by the cation; it is heavily influenced by the anion. Tight ion-pairing in the organic phase prevents the target cation from threading into the DB24C8 cavity[1]. By exchanging coordinating anions (like
Q: What role does solvent polarity play in minimizing competition?
A: Solvent selection is your primary thermodynamic lever. Highly polar solvents disrupt the hydrogen-bonding network required for pseudorotaxane assembly. Conversely, non-polar solvent mixtures like
Logical relationship of factors minimizing competitive binding in DB24C8 extractions.
Part 2: Troubleshooting Guide
Issue 1: High Alkali Metal (
-
Root Cause: Alkali metal salts (e.g., picrates or chlorides) partition into the organic phase alongside DB24C8, occupying the macrocycle before the ammonium salt can thread.
-
Solution: Implement an aggressive anion metathesis step prior to extraction. The kinetically inert nature of mechanically interlocked ammonium cations facilitates recognition in competitive mixtures, provided the target is paired with a highly lipophilic anion like
. Furthermore, use a non-polar, non-competing solvent mixture likengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (3:1) to suppress the partitioning of highly hydrated alkali metals[2].
Issue 2: Low Overall Extraction Yield Despite Using Excess DB24C8
-
Root Cause: The target ammonium salt is trapped in the aqueous phase due to high hydrophilicity, or tight ion-pairing in the organic phase is blocking the cavity[1].
-
Solution: Ensure the aqueous phase pH is strictly maintained between 2.0 and 5.0 to guarantee complete protonation of the secondary amine. Introduce
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to the aqueous phase to form the lipophilic salt. The increased lipophilicity drives the analyte into the organic phase where DB24C8 resides, while the bulky anion prevents tight ion-pairing from blocking the cavity.
Part 3: Quantitative Data Summary
The following table summarizes the competitive binding landscape, demonstrating why counter-ion metathesis and solvent selection are critical for DB24C8 protocols.
| Guest Cation | Counter-ion | Solvent System | Equilibrium Constant ( | Primary Binding Mechanism |
| Dibenzylammonium ( | Hydrogen Bonding[2] | |||
| Dibenzylammonium ( | Blocked by Tight Ion-Pairing[1] | |||
| Potassium ( | Picrate | Ion-Dipole Interaction | ||
| Sodium ( | Picrate | Ion-Dipole Interaction |
Part 4: Standard Operating Procedures (SOP)
Protocol: Optimized Liquid-Liquid Extraction of using DB24C8
This protocol is designed as a self-validating system. By incorporating an anion metathesis step and concluding with an NMR validation check, you ensure that the thermodynamic equilibrium favors the desired pseudorotaxane.
Step 1: Aqueous Phase Preparation & Metathesis
-
Dissolve the target secondary amine in deionized water to a concentration of 10 mM.
-
Adjust the pH to 3.0 using 1.0 M
. Causality: This ensures complete protonation of the amine to , which is strictly required for hydrogen bonding with the crown ether. -
Add 5 equivalents (50 mM) of
to the aqueous solution. Stir for 30 minutes at room temperature to facilitate anion exchange.
Step 2: Organic Phase Preparation
-
Prepare a 15 mM solution of DB24C8 in anhydrous Dichloromethane (DCM) or a
(3:1) mixture.
Step 3: Two-Phase Extraction
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel.
-
Agitate vigorously for 15 minutes. Causality: Vigorous mixing maximizes the interfacial surface area, overcoming the mass transfer limitations of the bulky
salt. -
Allow the phases to separate for 30 minutes. The high density of DCM/Chloroform ensures a clean lower organic layer.
Step 4: Isolation and Validation
-
Collect the lower organic phase and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
Self-Validation: Analyze the residue via
NMR inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Confirm the formation of the pseudorotaxane by observing the characteristic downfield shift of the benzylic/alkyl protons adjacent to the center, which indicates successful threading into the DB24C8 cavity.
Step-by-step workflow for DB24C8 extraction utilizing anion metathesis.
References
- Selective extraction of alkali metal ions from bittern using picrate anion and crown ethers as ligand.NIScPR.
- Factors affecting the threading of axle molecules through macrocycles: Binding constants for semirotaxane formation.PNAS.
- Enhanced anion recognition by ammonium [2]catenane functionalisation of a halogen bonding acyclic receptor.Chemical Communications (RSC Publishing).
- Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes.PMC/NIH.
- Ion Pairing in Fast-Exchange Host−Guest Systems: Concentration Dependence of Apparent Association Constants.Journal of the American Chemical Society.
Sources
Technical Support Hub: High-Purity Dibenzo-24-Crown-8 (DB24C8)
[1]
Welcome to the Advanced Purification Support Center. Subject: Recrystallization Protocols for Dibenzo-24-Crown-8 (CAS: 14174-09-5) Ticket Priority: High (Purity Critical for Host-Guest Chemistry)
Core Directive: The Purity Imperative
Dibenzo-24-Crown-8 (DB24C8) is not merely a solvent additive; it is a precision molecular tool used for Cesium (
This guide provides the Standard Toluene Reflux Protocol for bulk purification and the Acetonitrile Slow-Growth Method for analytical/crystallographic grade material.[1]
Solvent System Selection
The choice of solvent is dictated by the specific impurity profile and the target application.
| Solvent System | Grade Target | Mechanism of Action | Pros | Cons |
| Toluene | Synthesis Grade (>98%) | Temperature-dependent solubility differential.[1] | Excellent rejection of linear polar oligomers; high recovery yield.[1] | Requires heating to ~100°C; flammable.[1] |
| Acetonitrile (MeCN) | Analytical Grade (>99%) | Slow evaporation/cooling.[1] | Yields X-ray quality single crystals; removes trace aromatics.[1] | Lower recovery yield; prone to solvate formation.[1] |
| n-Heptane / CHCl3 | Polishing | Anti-solvent precipitation.[1] | Good for removing specific non-polar contaminants.[1] | Risk of "oiling out" if ratio is incorrect.[1] |
Master Protocol: The Toluene Reflux Method
Objective: Purification of 10g - 100g batches of crude DB24C8.[1] Target Melting Point: 103–105 °C.
Phase 1: Dissolution & Hot Filtration[1]
-
Ratio: Use 15 mL of Toluene per 1 gram of crude DB24C8.
-
Heating: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approx. 110°C) until the solid fully dissolves.
-
Technical Insight: If the solution remains cloudy at reflux, this indicates inorganic salts (from synthesis) or silica.[1]
-
-
Filtration: While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why Pre-warm? DB24C8 crystallizes rapidly upon contact with cold glass, clogging the funnel.[1]
-
Phase 2: Controlled Crystallization[1]
-
Seeding (Critical): Allow the filtrate to cool to approx. 80°C. Add a single "seed" crystal of pure DB24C8.
-
Slow Cooling: Wrap the flask in a towel or place it in a Dewar flask to slow the cooling rate. Allow it to reach room temperature undisturbed over 4–6 hours.
-
Cold Soak: Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours to maximize yield.
Phase 3: Isolation[1]
-
Filtration: Collect the white fibrous crystals via vacuum filtration (Buchner funnel).[1]
-
Washing: Wash the filter cake with cold n-heptane (2 x 10 mL).
-
Do NOT use cold toluene, as it will re-dissolve a significant portion of the product.[1]
-
-
Drying: Dry under high vacuum (< 1 mbar) at 40°C for 24 hours.
Visualization: Recrystallization Workflow
Figure 1: Decision logic for the Toluene Reflux purification protocol.
Troubleshooting & FAQs
Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. What happened?
Diagnosis: This is a kinetic issue known as "Lliquid-Liquid Phase Separation" (LLPS).[1] It occurs when the solution is too concentrated or cools too rapidly, bypassing the metastable zone for nucleation.[1] Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add 10-15% more toluene.[1]
-
Seed the solution vigorously at 70-80°C.
-
Agitate gently; if oil droplets form, reheat slightly until they disappear, then cool slower.
Q2: The melting point is broad (e.g., 98–101°C).[1] Is it pure?
Diagnosis: No. A broad melting range indicates the presence of linear polyether oligomers or solvent inclusion. Solution:
-
Solvent Inclusion: Run a Proton NMR (
NMR). If toluene peaks are present (approx 2.3 ppm and 7.2 ppm), dry the sample longer or at a higher temperature (up to 60°C).[1] -
Oligomers: Perform a second recrystallization using Acetonitrile . Dissolve in minimum boiling MeCN, cool slowly. This is more effective at rejecting linear impurities than toluene.[1]
Q3: Why avoid Sodium/Potassium salts during workup?
Scientific Context: DB24C8 has a large cavity size designed for Cesium (
Characterization Standards
To validate the success of your purification, compare your data against these benchmarks:
| Parameter | Specification | Method |
| Appearance | White, fibrous needles or crystalline powder | Visual |
| Melting Point | 103 – 105 °C | Capillary MP Apparatus |
| HPLC Purity | > 98.0% | C18 Column, MeCN/Water gradient |
| 1H NMR | No peaks at 4.5-5.0 ppm (indicates OH end groups of linear chains) |
References
-
Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][4] (Standard reference for physical constants and solvent selection). [1]
-
Sigma-Aldrich (Merck). Safety Data Sheet (SDS) - Dibenzo-24-crown-8.[1] (Verifying melting point and safety data).
Sources
- 1. Dibenzo-24-crown-8 (CAS 14174-09-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. 14174-09-5 Cas No. | Dibenzo-24-crown-8 | Apollo [store.apolloscientific.co.uk]
- 4. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]
Supramolecular Synthesis Support Center: DB24C8 Threading Optimization
Ticket ID: DB24C8-KIN-TRAP Status: Open Assigned Specialist: Senior Application Scientist, Supramolecular Division Subject: Overcoming Kinetic Trapping in Dibenzo-24-Crown-8 (DB24C8) Threading[1][2]
Introduction: The Kinetic vs. Thermodynamic Conflict
Welcome to the technical support center. You are likely reading this because your NMR shows free axle and free wheel despite a high association constant (
In DB24C8 threading, kinetic trapping occurs when the activation energy (
This guide provides the protocols to overcome these barriers.
Module 1: Diagnostic & Energy Landscape
Q: Why isn't my DB24C8 threading even though the binding constant is high?
A: You are likely fighting a steric barrier or a "face-to-face" electrostatic trap. The formation of rotaxanes via slippage (thermal threading) relies on heating the system to expand the macrocycle cavity and thermally activate the axle's stopper, allowing the wheel to slip over. If you operate at room temperature, the stopper acts as a kinetic wall.
Refer to the energy landscape below to visualize your system's status:
Figure 1: Energy landscape of the Slippage Mechanism. Kinetic trapping occurs at the 'Start' or 'Trap' nodes if
Module 2: Solvent System Optimization
Q: Which solvent should I use? DCM and Acetonitrile give different results.
A: Solvent choice is a trade-off between solubility , ion-pairing , and cavity energy .
-
Non-polar (CHCl₃, DCM): Promotes tight ion-pairing between the ammonium center (
) and its counterion. This can block the DB24C8 from accessing the recognition site, causing a kinetic trap. -
Highly Polar (DMSO, DMF): Competes with the crown ether for hydrogen bonding. While it dissolves everything, it lowers the
drastically, destabilizing the threaded product. -
The "Goldilocks" Zone (Acetonitrile/Acetone): These solvents are polar enough to loosen the ion pair (allowing the crown to enter) but not so competitive that they disrupt the
hydrogen bonds essential for templating.
Data: Solvent Effects on Binding Efficiency Note: Values are approximate relative trends for standard dialkylammonium/DB24C8 systems.
| Solvent System | Dielectric Const.[3] ( | Ion Pairing Status | Threading Rate | Risk Factor |
| Chloroform ( | 4.8 | Tight (Contact Pair) | Slow | Counterion blocking |
| Dichloromethane (DCM) | 8.9 | Tight/Loose Mix | Moderate | "Face-to-face" trapping |
| Acetone | 20.7 | Loose (Solvated) | Fast | Precipitation of product |
| Acetonitrile (MeCN) | 37.5 | Dissociated | Optimal | High solubility required |
| DMSO | 46.7 | Fully Dissociated | Very Slow | H-bond disruption (Low |
Recommendation: If threading is slow in DCM, switch to Acetonitrile (MeCN) or a 9:1 mixture of CHCl₃:MeCN .
Module 3: Counterion Management
Q: I am using a Chloride ( ) salt. Is this a problem?
A: Yes. Halide anions (Cl⁻, Br⁻, I⁻) are small and charge-dense. They form strong hydrogen bonds with the ammonium protons, effectively "capping" the recognition site and preventing the DB24C8 oxygens from binding. This is a classic kinetic trap.
Protocol: Anion Exchange You must exchange the halide for a non-coordinating, bulky anion to facilitate threading.
-
Dissolve your chloride salt in minimal MeOH.
-
Add saturated aqueous
(Ammonium Hexafluorophosphate). -
Precipitate the product (usually white solid).
-
Filter and Wash with water and ether.
-
Result: The
anion is non-coordinating and bulky, allowing the DB24C8 to displace it and thread the axle.
Advanced Note: If solubility in non-polar solvents is required for the final rotaxane, exchange
Module 4: The Slippage Protocol (Thermal Threading)
Q: How do I force the wheel over the stoppers?
A: Use the Slippage Approach . This protocol uses heat to temporarily increase the energy of the system, allowing the macrocycle to "slip" over bulky end groups (like 3,5-dimethylphenyl or cyclohexyl groups).
Step-by-Step Slippage Workflow:
-
Stoichiometry: Use a 5–10 equivalent excess of DB24C8 relative to the ammonium axle. High concentration drives the equilibrium forward (Le Chatelier’s principle).
-
Solvent: Acetonitrile (
). -
Temperature Ramp:
-
Start at 25°C .
-
Ramp to 70–80°C (Reflux).
-
Hold for 2–4 days .
-
-
Monitoring: Monitor via
NMR. Look for the splitting of the benzylic protons on the axle ( ). Unthreaded = Singlet/Triplet; Threaded = Complex multiplets (diastereotopic splitting due to the chiral environment of the wheel). -
The "Freeze" (Trapping): Once equilibrium is reached, cool rapidly to 0°C or RT . The thermal energy drops, and the wheel is now kinetically trapped on the axle because it lacks the energy to slip back off.
-
Purification: Precipitate the excess DB24C8 by adding
(Ether) or perform column chromatography (the rotaxane is usually much more polar than free DB24C8).
Figure 2: Decision tree for the Slippage Synthesis Protocol.
References
-
Leung, K. C.-F., et al. (2015). Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach. MDPI Molecules. Link
-
Stoddart, J. F., et al. (2006). Pseudorotaxanes and Rotaxanes Formed by Viologen Derivatives. Chemistry - A European Journal. Link
-
Ballester, P., et al. (2019). The effect of solvent on the binding of anions and ion-pairs with a neutral [2]rotaxane. Organic & Biomolecular Chemistry. Link
-
Chiu, S.-H., et al. (2013). Observation of face-to-face host-guest associated states prior to threading. Chemical Communications.[4] Link
Sources
controlling stoichiometry in dibenzo-24-crown-8 complex formation
Welcome to the technical support center for controlling stoichiometry in dibenzo-24-crown-8 (DB24C8) complex formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the stoichiometry of a DB24C8-metal complex?
The stoichiometry of DB24C8 complexes (e.g., 1:1, 1:2, or 2:1 metal:ligand) is governed by a delicate interplay of several key factors:
-
The Cation-to-Cavity Size Ratio: While the flexible nature of large crown ethers like DB24C8 can accommodate a variety of cations, the size match is a crucial starting point. A cation that fits comfortably within the cavity will favor a 1:1 stoichiometry. Larger cations may lead to "sandwich" or "club sandwich" 2:1 complexes where the cation is situated between two crown ether rings. Conversely, smaller cations might coordinate to two crown ethers, forming a 1:2 complex.
-
Molar Ratio of Reactants: The relative concentrations of the metal ion and DB24C8 in solution directly influence the equilibrium position and, consequently, the predominant stoichiometric species. Le Chatelier's principle is a useful guide here: an excess of the ligand will favor species with higher ligand content (e.g., 1:2), while an excess of the metal ion will favor species with a higher metal content (e.g., 2:1).
-
Solvent Properties: The solvent plays a critical role in the thermodynamics of complexation. Polar, coordinating solvents can stabilize the free metal ion, thus disfavoring complexation and potentially influencing the stoichiometry. Conversely, less polar solvents tend to favor complex formation. The stability of crown ether complexes is often lower in solvents with high permittivity. The choice of solvent can also impact the conformational flexibility of the crown ether, which in turn affects its binding properties.
-
Counter-Anion: The nature of the metal salt's counter-anion can influence complexation. Highly coordinating anions can compete with the crown ether for the metal ion, potentially leading to the formation of contact ion pairs and affecting the observed stoichiometry.
-
Temperature: Complex formation is a thermodynamic process, and as such, temperature can shift the equilibrium. The effect of temperature depends on the enthalpy and entropy of complexation for each stoichiometric species.
Q2: I am aiming for a 1:1 complex but suspect the formation of other stoichiometries. How can I promote the 1:1 complex?
To favor the formation of a 1:1 DB24C8-metal complex, consider the following strategies:
-
Strict Molar Ratio Control: Begin by using a precise 1:1 molar ratio of the metal salt and DB24C8. This is the most direct way to favor a 1:1 complex.
-
Solvent Selection: Employ a solvent that provides a balance between dissolving the reactants and favoring complexation. Acetonitrile is a common choice for studying 1:1 complexes of DB24C8. Protic solvents like methanol can also be used, but be mindful of their potential to solvate the cation and compete with the crown ether.
-
Guest Cation Selection: Choose a metal cation that has a diameter well-suited to the cavity size of DB24C8. For instance, DB24C8 has been shown to form stable 1:1 complexes with alkali metal ions like Na+, K+, Rb+, and Cs+.
-
Temperature Control: Conduct the reaction at a consistent temperature. Determining the thermodynamic parameters of complexation can help you understand if a higher or lower temperature would favor the 1:1 species.
Q3: How can I intentionally synthesize a 2:1 (metal:ligand) or 1:2 (metal:ligand) complex?
Controlling the stoichiometry to favor non-1:1 complexes requires careful manipulation of the reaction conditions:
-
For 2:1 (Metal:Ligand) Complexes:
-
Molar Ratio: Use a significant excess of the metal salt (e.g., 2:1, 3:1, or even higher). This will drive the equilibrium towards the formation of the 2:1 species.
-
Cation Size: This stoichiometry is more likely with smaller cations that can be "sandwiched" between two crown ether molecules.
-
-
For 1:2 (Metal:Ligand) Complexes:
-
Molar Ratio: Use a significant excess of the DB24C8 ligand (e.g., 1:2, 1:3, or higher).
-
Cation Size: Larger cations that can accommodate two crown ethers are more likely to form 1:2 complexes.
-
It's important to note that isolating pure non-1:1 complexes can be challenging, as they often exist in equilibrium with the 1:1 complex. Chromatographic techniques may be necessary for purification.
Q4: My NMR spectra are complex and difficult to interpret. What could be the issue?
Complex NMR spectra in crown ether complexation studies can arise from several factors:
-
Mixture of Stoichiometries: The presence of multiple species in equilibrium (e.g., free ligand, 1:1 complex, 1:2 complex) will result in a weighted average of the chemical shifts if the exchange is fast on the NMR timescale. If the exchange is slow, you may see distinct sets of peaks for each species.
-
Conformational Isomers: DB24C8 is a flexible molecule and can exist in different conformations. The presence of multiple conformers in solution can lead to a more complex spectrum.
-
Solvent Effects: The solvent can influence the chemical shifts of both the free ligand and the complex. Ensure your solvent is of high purity and deuterated appropriately.
-
Paramagnetic Species: If you are working with paramagnetic metal ions, significant line broadening and shifts in the NMR spectrum are expected.
To simplify your spectra, try varying the temperature to see if you can resolve different species or conformers. Also, carefully control the molar ratio of your reactants to favor a single stoichiometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired complex | - Unfavorable thermodynamics of complexation in the chosen solvent.- Competition from the counter-anion or solvent molecules.- Inappropriate molar ratio of reactants. | - Screen different solvents to find one that favors complexation.- Use a salt with a weakly coordinating anion (e.g., PF6-, ClO4-).- Adjust the molar ratio to favor the desired stoichiometry. |
| Precipitation of reactants or complex | - Poor solubility of the crown ether, metal salt, or the resulting complex in the chosen solvent. | - Select a solvent in which all components are sufficiently soluble.- Gently warm the solution to aid dissolution (be mindful of temperature effects on stoichiometry). |
| Inconsistent results between experiments | - Inaccurate weighing of reactants.- Variations in solvent purity or water content.- Temperature fluctuations. | - Use a high-precision balance and ensure accurate concentrations.- Use high-purity, anhydrous solvents where necessary.- Maintain strict temperature control throughout the experiment. |
| Difficulty in isolating the pure complex | - Co-existence of multiple stoichiometric species in equilibrium. | - Employ chromatographic techniques (e.g., column chromatography, HPLC) for separation.- Attempt recrystallization from different solvent systems to selectively crystallize the desired complex. |
Experimental Protocols
Protocol 1: Determination of Stoichiometry by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
DB24C8 solution of known concentration
-
Metal salt solution of known concentration
-
Appropriate solvent
Procedure:
-
Prepare a solution of DB24C8 in the desired solvent at a known concentration (typically in the micromolar range).
-
Prepare a solution of the metal salt in the same solvent at a concentration 10-20 times higher than the DB24C8 solution.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Fill the sample cell of the calorimeter with the DB24C8 solution.
-
Fill the injection syringe with the metal salt solution.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration. The instrument will inject small aliquots of the metal salt solution into the DB24C8 solution and measure the resulting heat change.
-
After the titration is complete, analyze the data using the instrument's software. The software will fit the data to a binding model to determine Ka, ΔH, and the stoichiometry (n).
Protocol 2: Stoichiometry Determination by NMR Titration
NMR titration monitors the change in chemical shifts of the crown ether protons upon addition of a metal ion. This can be used to determine the stoichiometry and, in some cases, the binding constant.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
DB24C8 solution in a deuterated solvent
-
Metal salt solution in the same deuterated solvent
Procedure:
-
Prepare a stock solution of DB24C8 in a suitable deuterated solvent.
-
Prepare a stock solution of the metal salt in the same solvent.
-
Place a known volume and concentration of the DB24C8 solution into an NMR tube.
-
Acquire a proton NMR spectrum of the free DB24C8.
-
Add a small aliquot of the metal salt solution to the NMR tube.
-
Acquire another proton NMR spectrum.
-
Repeat steps 5 and 6 until the desired molar ratio is reached (e.g., 2:1 metal:ligand).
-
Plot the change in chemical shift (Δδ) of one or more of the DB24C8 protons as a function of the molar ratio. A distinct inflection point in the plot will indicate the stoichiometry of the complex.
Protocol 3: Conductometric Titration for Stoichiometry Determination
This technique measures the change in molar conductivity of a metal salt solution as the crown ether is added. The formation of a complex alters the mobility of the ions, leading to a change in conductivity.
Materials:
-
Conductivity meter and probe
-
Burette
-
Stir plate and stir bar
-
Thermostated water bath
-
Metal salt solution of known concentration
-
DB24C8 solution of known concentration
Procedure:
-
Place a known volume and concentration of the metal salt solution in a thermostated beaker with a stir bar.
-
Immerse the conductivity probe in the solution and allow the reading to stabilize.
-
Record the initial conductivity.
-
Add a small, known volume of the DB24C8 solution from a burette.
-
Allow the solution to equilibrate and record the new conductivity.
-
Repeat steps 4 and 5 until the desired molar ratio is reached.
-
Plot the molar conductivity as a function of the molar ratio of DB24C8 to the metal ion. The plot will consist of two lines with different slopes, and their intersection point corresponds to the stoichiometry of the complex.
Visualizations
Caption: Equilibrium between different stoichiometric complexes of DB24C8.
Caption: Experimental workflow for determining complex stoichiometry.
References
-
Gokel, G. W., Goli, D. M., Minganti, C., & Echegoyen, L. (1983). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 48(15), 2537-2542. [Link]
-
Takeda, Y. (1983). Thermodynamic Study for Dibenzo-24-crown-8 Complexes with Alkali Metal Ions in Nonaqueous Solvents. Bulletin of the Chemical Society of Japan, 56(6), 1705-1707. [Link]
-
Gokel, G. W., Goli, D. M., Minganti, C., & Echegoyen, L. (1983). Solvent Effects on Crown Ether Complexations. Figshare. [Link]
-
Makrlík, E., & Vaňura, P. (1995). Stability of complexes of alkali metal cations with dibenzo-24-crown-8 in water saturated nitrobenzene. ACH-Models in Chemistry, 132(4), 537-542. [Link]
-
Gokel, G. W., Goli, D. M., Minganti, C., & Echegoyen, L. (1983). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. [Link]
-
Takeda, Y., Kudo, Y., & Fujiwara, S. (1983). Thermodynamic Study for Complexation Reactions of Dibenzo-24-crown-8 with Alkali Metal Ions in Acetonitrile. Bulletin of the Chemical Society of Japan, 56(6), 1708-1710. [Link]
-
Semnani, A., & Shamsipur, M. (1996). Conductance Study of the Thermodynamics of Complexation of K+, Rb+, Cs+ and Tl+ Ions with Dibenzo-24-crown-8 in Binary Acetonitrile–Nitromethane Mixtures. Journal of the Chemical Society, Faraday Transactions, 92(18), 3427-3431. [Link]
-
Wozny, M., et al. (2018). Rotaxanes composed of dibenzo-24-crown-8 and macrocyclic transition metal complexing tetraimine units. New Journal of Chemistry, 42(24), 19683-19691. [Link]
-
Brière, K. M., & Detellier, C. (1992). Solvent effects in the metal interchange of crown ether – alkali metal cation complexes. Transition from an associative exchange in nitromethane to a dissociative exchange in acetonitrile studied by 23Na nuclear magnetic resonance. Canadian Journal of Chemistry, 70(10), 2536-2542. [Link]
- Khajesharifi, H., & Shamsipur, M. (1995). Spectrophotometric Study of the Thermodynamics of Complexation of Lithium and Sodium Ions with Dibenzo-24-Crown-8 in Binary Dimethylformamide-Acetonitrile Mixtures
Validation & Comparative
1H NMR Characterization of Dibenzo-24-Crown-8 Complexes: A Technical Guide
Topic: 1H NMR Characterization of Dibenzo-24-Crown-8 Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Gold Standard" for Solution-Phase Binding
Dibenzo-24-crown-8 (DB24C8) is a premier host molecule in supramolecular chemistry, renowned for its ability to form [2]pseudorotaxanes with secondary ammonium ions and inclusion complexes with large metal cations (e.g.,
This guide objectively compares 1H NMR against its primary alternatives and provides a rigorous, self-validating protocol for determining binding stoichiometry, association constants (
Comparative Analysis: 1H NMR vs. Alternatives
The following table contrasts 1H NMR with X-ray Crystallography and ITC, highlighting why NMR is often the primary choice for initial characterization and detailed structural analysis in solution.
| Feature | 1H NMR Spectroscopy | Isothermal Titration Calorimetry (ITC) | X-ray Crystallography |
| Primary Output | Structural topology, | Thermodynamics ( | 3D atomic coordinates, bond lengths/angles. |
| Sample State | Solution (dynamic equilibrium). | Solution (dynamic equilibrium). | Solid state (static lattice). |
| Structural Insight | High. Reveals specific interaction sites (e.g., shielding cones, H-bonding). | Low. "Black box" heat measurement; no structural details. | Ultimate. Exact spatial arrangement. |
| Sensitivity | Moderate (mM range required). | High (can detect | N/A (requires single crystal). |
| Dynamic Range | Can distinguish fast, intermediate, and slow exchange regimes. | Assumes equilibrium; cannot easily resolve exchange kinetics. | Static snapshot only. |
| Throughput | Medium (automation possible). | Low (slow equilibration times per injection). | Low (crystallization is the bottleneck). |
Verdict: While ITC is superior for pure thermodynamic data, 1H NMR is the only technique that simultaneously validates the structure of the complex (e.g., threading vs. face-to-face stacking) and quantifies the strength of the interaction.
Mechanistic Insight: The NMR Signature of Complexation[1][2]
When DB24C8 binds a guest (e.g., a dibenzylammonium salt), the local magnetic environment of both host and guest protons changes. Understanding these changes is crucial for experimental design.
The Shielding Effect (Anisotropy)
In DB24C8/ammonium complexes, the guest threads through the crown ether cavity. The aromatic rings of the DB24C8 host create a magnetic anisotropy cone.
-
Guest Protons: Protons located inside the cavity (often benzylic protons of the guest) experience a shielding effect, causing a significant upfield shift (
). -
Host Protons: Polyether protons of the crown ring typically reorganize to form hydrogen bonds (
), often resulting in complex splitting patterns or broadening due to conformational locking.
Exchange Dynamics
-
Fast Exchange: A single, sharp set of peaks is observed at the weighted average chemical shift of free and bound species. This allows for standard titration curve fitting.
-
Slow Exchange: Distinct peaks for "free" and "bound" species are visible simultaneously.
is determined by direct integration of peak areas.[1] -
Most DB24C8 systems (at room temperature) exhibit fast exchange , making titration experiments the standard protocol.
Experimental Protocols
Protocol A: Determination of Stoichiometry (Job's Plot)
Objective: Validate the binding ratio (e.g., 1:1 vs. 1:2) before calculating
Workflow Diagram:
Figure 1: Workflow for Job's Method of Continuous Variations.[2][3][4]
Step-by-Step:
-
Stock Preparation: Prepare equimolar solutions (e.g.,
mM) of DB24C8 and the Guest in the chosen deuterated solvent (typically or ). -
Mixing: Prepare a series of NMR tubes where the mole fraction of the guest (
) varies from 0 to 1 (e.g., 0.1, 0.2, ... 0.9), but the total concentration remains constant. -
Measurement: Record the 1H NMR spectrum for each sample.
-
Analysis: Track the chemical shift of a probe proton (e.g., benzylic
of the guest). Calculate .[5] -
Plotting: Plot
on the y-axis versus on the x-axis. A maximum at confirms 1:1 stoichiometry.[3][4][6]
Protocol B: NMR Titration ( Determination)
Objective: Quantify the binding affinity (
Workflow Diagram:
Figure 2: Iterative NMR titration workflow for binding constant determination.
Step-by-Step:
-
Host Sample: Place 0.5 mL of DB24C8 solution (e.g.,
mM) into an NMR tube. -
Guest Stock: Prepare a concentrated guest solution (e.g.,
mM) in the same host solution to avoid diluting the host during titration. -
Titration:
-
Record the spectrum of the pure host (0 eq).[5]
-
Add aliquots of guest stock (e.g., 0.2, 0.5, 1.0, ... 10.0 equivalents).
-
Shake and equilibrate (2 mins) before each acquisition.
-
-
Data Processing:
-
Track the chemical shift (
) of the most sensitive proton (often the crown ether or guest ). -
Plot
vs. Guest Concentration .
-
-
Calculation: Fit the data to the 1:1 binding isotherm equation (Eq. 1) using non-linear regression (e.g., Matlab, Origin, or specialized Python scripts).
Equation 1 (Fast Exchange 1:1 Binding):
Where:
- = Observed chemical shift.[5][7]
- = Chemical shift of free host.
- = Chemical shift of the complex (fitted parameter).
- = Total host concentration.
- = Total added guest concentration.
Case Study: DB24C8 + Dibenzylammonium Hexafluorophosphate
This system represents a classic "pseudorotaxane" formation.
Experimental Data Summary:
-
Solvent:
(1:1 mixture to ensure solubility and fast exchange). -
Stoichiometry: 1:1 (Confirmed by Job's plot max at 0.5).
-
Key Spectral Changes:
| Proton Assignment | Interpretation | |||
| Guest Benzylic ( | 4.25 | 3.80 | -0.45 | Shielding: Protons reside inside the electron-rich crown ether cavity. |
| Guest Aromatic ( | 7.40 - 7.50 | 7.30 - 7.40 | -0.10 | Weak shielding from host aromatic rings. |
| Host Polyether ( | 3.60 - 4.10 | Broad/Split | N/A | Conformational freezing and H-bonding interactions. |
Interpretation:
The significant upfield shift (-0.45 ppm) of the guest's benzylic protons is the definitive "fingerprint" of threading. The ammonium center (
Common Pitfalls & Troubleshooting
-
Concentration Errors: If
is very high ( ), standard NMR titration (mM range) may show a sharp "knee" rather than a curve. Solution: Lower the concentration or switch to UV-Vis/Fluorescence if the limit of detection is reached. -
Solvent Competition: Highly polar solvents (DMSO, MeOH) compete for H-bonding, drastically lowering
. Solution: Use non-competitive solvents like , , or Acetone- for initial characterization. -
Slow Exchange Broadening: If peaks broaden and disappear (intermediate exchange), accurate
cannot be read. Solution: Run the experiment at a different temperature (Variable Temperature NMR) to push the system into fast or slow exchange limits.
References
-
Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society. Link
-
Ashton, P. R., et al. (Stoddart Group). (1991). The self-assembly of a highly ordered [2]catenane. Angewandte Chemie International Edition. (Foundational work on DB24C8/Ammonium recognition). Link
-
Hirose, K. (2001). A practical guide for the determination of binding constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. Link
-
Fielding, L. (2000). Determination of Association Constants (Ka) from Solution NMR Data. Tetrahedron. Link
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 7. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
X-Ray Crystallographic Profiling of Dibenzo-24-Crown-8 (DB24C8) Derivatives: A Comparative Structural Guide
Here is an in-depth, peer-level comparison guide analyzing the X-ray crystallographic profiles of dibenzo-24-crown-8 (DB24C8) derivatives, designed for supramolecular chemists and drug development professionals.
Strategic Context in Supramolecular Design
In the development of advanced drug delivery systems, molecular machines, and selective ion sensors, the choice of macrocyclic host fundamentally dictates the thermodynamic stability and structural geometry of the resulting complex. While smaller crown ethers like dibenzo-18-crown-6 (DB18C6) are classical choices for alkali metal chelation, dibenzo-24-crown-8 (DB24C8) offers a significantly larger cavity (>4.5 Å) and enhanced conformational flexibility.
This guide objectively compares the crystallographic performance of DB24C8 against alternative macrocycles, providing structural evidence for its superiority in forming interlocked molecules (pseudorotaxanes) and encapsulating bulky coordination complexes.
Structural Dynamics: DB24C8 vs. Alternatives
Alkali Metal Encapsulation: The Size-Fit Paradigm
The structural divergence between DB18C6 and DB24C8 is most evident in their coordination with sodium ions. X-ray crystallographic studies of sodium hexafluorophosphate complexes reveal that DB18C6 forms a [Na(DB18C6)(H2O)]+ cation[1]. Because the DB18C6 cavity is too rigid and small to fully satisfy the sodium ion's coordination sphere, a water molecule must co-crystallize to provide the 7th coordination site[1].
Conversely, DB24C8 forms a self-contained [Na(DB24C8)]+ complex. The larger macrocycle wraps entirely around the Na+ ion, utilizing all eight of its oxygen atoms to satisfy the coordination requirements without the need for auxiliary solvent molecules[1]. This complete desolvation is highly advantageous in lipophilic drug formulation, where water exclusion is critical for membrane permeability.
Lanthanide Coordination
When complexed with Europium(II), DB18C6 forms [EuCl2(dibenzo-18c6)] with Eu-O distances ranging from 265.9 to 267.7 pm[2]. However, when DB24C8 is employed to form [EuI2(dibenzo-24c8)], the macrocycle's flexibility allows it to adopt a hexagonal bipyramidal geometry where six oxygen atoms coordinate equatorially, leaving two oxygen atoms uncoordinated[2]. This partial coordination elongates the Eu-O distances (up to 279.2 pm) due to the limited flexibility of the ethylene bridges under extreme folding[2].
Pseudorotaxane Formation
DB24C8 is the gold standard for threading secondary dialkylammonium salts to form [2]pseudorotaxanes. X-ray analyses of ferrocenylmethyl(arylmethyl)ammonium threaded through DB24C8 demonstrate that the architecture is stabilized by a robust network of N-H···O hydrogen bonds, C-H···O interactions, and parallel π-stacking between the electron-rich catechol rings of the host and the electron-deficient aryl rings of the guest[3],[4]. DB18C6 cannot form these interlocked structures due to steric exclusion.
Quantitative X-Ray Crystallography Data
The following table synthesizes the single-crystal X-ray diffraction (SCXRD) metrics across various DB24C8 complexes compared to DB18C6 baselines.
| Complex / System | Guest | Crystal System | Coordination / Interaction | Key Structural Feature |
| [Na(DB18C6)(H2O)]PF6 | Na+ | Orthorhombic (Pca21) | 6 Crown O + 1 Water O | Requires auxiliary water to satisfy geometry[1]. |
| [Na(DB24C8)]PF6 | Na+ | Orthorhombic | 8 Crown O | Full encapsulation; completely desolvated[1]. |
| [EuI2(DB24C8)] | Eu2+ | Hexagonal | 6 Crown O + 2 Iodine | Two crown O atoms remain uncoordinated[2]. |
| [(I2)@(DB24C8)] | I2 | Triclinic (P-1) | Weak van der Waals | 16% volume expansion; nest-like inclusion[5]. |
| [(FcCH2NH2CH2Ar)(DB24C8)]PF6 | Ammonium | Triclinic / Monoclinic | N-H···O, π-stacking | Interlocked pseudorotaxane architecture[3]. |
Experimental Workflow: Self-Validating SCXRD Protocol
To ensure high-fidelity structural data, the crystallization and diffraction of DB24C8 pseudorotaxanes must follow a strictly controlled, self-validating thermodynamic pathway.
Step 1: Host-Guest Assembly
-
Action: Dissolve equimolar amounts (e.g., 0.05 mmol) of DB24C8 and the secondary ammonium hexafluorophosphate guest in 2 mL of a low-polarity solvent (e.g., anhydrous acetonitrile or chloroform).
-
Causality: An equimolar ratio prevents the formation of uncomplexed host/guest domains[4]. Low-polarity solvents are mandatory; their low dielectric constants prevent the solvent from competitively hydrogen-bonding with the crown ether's oxygen atoms, thereby driving the equilibrium toward the threaded pseudorotaxane state.
Step 2: Thermodynamically Controlled Crystallization
-
Action: Place the sample vial inside a larger sealed chamber containing a volatile antisolvent (e.g., diisopropyl ether or hexane) to initiate vapor diffusion at 20 °C for 7–14 days.
-
Causality: Vapor diffusion provides the slow, steady supersaturation required to form highly ordered, defect-free single crystals. Rapid precipitation (e.g., via rotary evaporation) traps kinetic defects and yields microcrystalline powders unsuitable for SCXRD.
Step 3: SCXRD Data Collection
-
Action: Select a single crystal under a polarized light microscope, mount it on a cryoloop with paratone oil, and cool to 100 K under a nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å)[3].
-
Causality: Cryocooling to 100 K minimizes the thermal motion of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots, allowing for the precise resolution of weak non-covalent interactions like C-H···O bonds and π-π stacking.
Step 4: Structure Solution and Refinement (Self-Validation)
-
Action: Solve the phase problem using Direct Methods (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL)[5].
-
Validation Check: The protocol validates itself mathematically. A correct structural model will converge with an R1 factor of < 0.05 and a goodness-of-fit (S) near 1.0. The assignment of the hexafluorophosphate (PF6⁻) counterion is critical; weakly coordinating anions are chosen specifically so they do not outcompete the DB24C8 macrocycle for the ammonium protons[3],[4].
Pathway Visualization
The following diagram illustrates the logical progression of the DB24C8 crystallographic workflow, highlighting the transition from chemical assembly to mathematical validation.
Workflow for DB24C8 pseudorotaxane crystallization and X-ray structural validation.
References
-
Iodine Molecules Included in the Structure of Dibenzo-24-Crown-8, (I2)@(db24c8) . MDPI. 5
-
Synthesis, characterization and crystal structures of complexes of sodium hexafluorophosphate with dibenzo-18-crown-6 and dibenzo-24-crown-8 macrocycles . ResearchGate. 1
-
Crown-Ether Coordination Compounds of Europium and 24-Crown-8 . NIH PMC. 2
-
Ferrocene-Containing Pseudorotaxanes in Crystals: Aromatic Interactions with Hammett Correlation . MDPI.3
-
Chemical and electrochemical formation of pseudorotaxanes composed of alkyl(ferrocenylmethyl)ammmonium and dibenzo[24]crown-8 . PubMed. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crown-Ether Coordination Compounds of Europium and 24-Crown-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and electrochemical formation of pseudorotaxanes composed of alkyl(ferrocenylmethyl)ammmonium and dibenzo[24]crown-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Cation Binding Radii & Selectivity of DB24C8 vs. DB18C6
Executive Summary
This guide provides a technical comparison between Dibenzo-18-crown-6 (DB18C6) and Dibenzo-24-crown-8 (DB24C8) , focusing on their cation binding radii, thermodynamic selectivity, and experimental characterization. While DB18C6 serves as a rigid, pre-organized host highly selective for Potassium (
Molecular Architecture & Cavity Dimensions[2][3]
The primary differentiator between these two polyethers is the relationship between their internal cavity diameter and the ionic radii of target alkali metals.
Cavity vs. Cation Size Match
The "Size-Match Selectivity" principle states that complex stability is maximized when the cation diameter closely matches the host cavity.
| Host Molecule | Ring Size | Cavity Diameter (Å) | Structural Character | Best Cation Match |
| DB18C6 | 18-membered | 2.6 – 3.2 Å | Rigid (Benzo-locked) | |
| DB24C8 | 24-membered | 4.0 – 4.5 Å | Flexible / Adaptive |
Target Cation Ionic Diameters (Coordination Number 6-8):
- : 2.04 Å (Too small for DB18C6; loose fit)
- : 2.76 Å (Perfect match for DB18C6)
- : 3.04 Å (Tight fit for DB18C6; loose for DB24C8)
- : 3.34 Å (Too large for DB18C6; fits DB24C8)
Structural Rigidity vs. Flexibility[3]
-
DB18C6: The two benzo groups lock the ether ring into a relatively planar conformation. This rigidity creates a high energy penalty for conformational adaptation, leading to sharp peak selectivity for
. -
DB24C8: Despite the benzo groups, the larger 24-membered ring retains significant conformational freedom.[2][3] It can "fold" or wrap around cations smaller than its cavity (like
) or expand to accommodate large guests (like or ammonium ions). This results in a broader, less discriminatory binding profile compared to DB18C6.
Cation Binding & Selectivity Profiles[4][5][6]
Selectivity Sequences
The binding affinity (
-
DB18C6 Selectivity:
-
DB24C8 Selectivity:
-
Sequence:
(in many organic solvents)[6] -
Mechanism: Induced Fit. DB24C8 can completely encircle
. For smaller ions like , the ring may fold (warp) to maximize oxygen contact, or even form bimetallic (2:1 metal:ligand) complexes in high-concentration regimes.
-
Thermodynamic Drivers
Complexation is generally enthalpy-driven (
-
DB18C6: The "pre-organized" rigid structure minimizes entropy loss upon binding because the host is already in a binding-competent conformation.
-
DB24C8: Exhibits a larger entropy penalty (
) upon binding because the flexible ring must "freeze" into a specific conformation to hold the guest. However, the strong enthalpic gain from 8 oxygen donors (vs. 6 in DB18C6) often compensates for this, especially for larger cations like .
Visualization: Selectivity Decision Logic
Figure 1: Decision logic for selecting between DB18C6 and DB24C8 based on cation ionic radius.
Experimental Protocol: Determination of Binding Constant ( )
To objectively compare these hosts, researchers typically determine the association constant (
Protocol Workflow
Materials:
-
Host: 10 mM solution of DB18C6 or DB24C8 in deuterated solvent (
or ). -
Guest: 100 mM - 500 mM solution of Alkali Metal Salt (e.g.,
, ) in the same solvent. -
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology:
-
Initial Spectrum: Acquire the
H NMR spectrum of the pure host solution ( mL in NMR tube). Record the chemical shift ( ) of the ether protons (~3.5 - 4.2 ppm). -
Titration: Add aliquots (e.g.,
) of the Guest solution to the NMR tube. -
Equilibration: Cap and invert the tube 5 times to mix. Allow 2 minutes for thermal equilibration.
-
Measurement: Acquire the spectrum after each addition.
-
Termination: Continue until the chemical shift change saturates (typically 5-10 equivalents of guest).
Data Analysis (1:1 Binding Model)
For a fast-exchange system, the observed chemical shift (
Where:
- = Free guest concentration
-
= Association constant (
)
Experimental Workflow Diagram
Figure 2: Step-by-step NMR titration workflow for determining binding constants.
Applications & Recommendations
| Application Domain | Recommended Host | Rationale |
| Potassium Extraction | DB18C6 | High selectivity prevents contamination from |
| Cesium Removal ( | DB24C8 | The larger cavity is required to sequester the large |
| Phase Transfer Catalysis | DB18C6 (for KF) | Solubilizes KF in organic solvents for fluorination reactions ("Naked Fluoride" effect). |
| Large Organic Cations | DB24C8 | Flexible cavity accommodates ammonium ( |
References
-
Pedersen, C. J. (1967).[7] Cyclic polyethers and their complexes with metal salts.[4][8] Journal of the American Chemical Society, 89(26), 7017–7036. Link
-
Frensdorff, H. K. (1971). Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600–606. Link
-
Takeda, Y. (1983). Thermodynamic Study for Dibenzo-24-crown-8 Complexes with Alkali Metal Ions in Nonaqueous Solvents. Bulletin of the Chemical Society of Japan, 56(12), 3600-3602. Link
-
Hancu, G., et al. (2020). Chiral Separation of Derivatives of Amino Acids by Capillary Electrophoresis using Crown Ethers. Molecules, 25(16), 3600. Link
-
Wilcox, C. S. (1991).[9] Frontiers in Supramolecular Organic Chemistry and Photochemistry. VCH Publishers. (Reference for NMR Titration Methodology).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Operative Electrostatic Slipping Mechanism along Macrocycle Flexibility Accelerates Guest Sliding during pseudo‐Rotaxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kgroup.du.edu [kgroup.du.edu]
A Senior Application Scientist's Guide to Evaluating Association Constants of Dibenzo-24-Crown-8 via Titration
Introduction: Beyond Binding, Towards Quantitative Understanding
Dibenzo-24-crown-8 (DB24C8) stands as a cornerstone macrocycle in supramolecular chemistry. Its sizable, flexible cavity, endowed with eight oxygen atoms, allows it to form stable complexes with a variety of guest molecules, most notably alkali metal cations.[1][2][3] The ability to quantify the strength of these non-covalent interactions, expressed as the association constant (Kₐ), is paramount. A precise Kₐ value is not merely an academic figure; it is a critical parameter in designing ion-selective sensors, developing targeted drug delivery systems, and understanding fundamental biological transport mechanisms.
This guide provides a comparative analysis of the primary titration-based methodologies used to determine the association constants of DB24C8. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select and execute the most appropriate technique for your research objectives. We will dissect three principal methods: UV-Vis Spectrophotometric Titration, Nuclear Magnetic Resonance (NMR) Titration, and the gold-standard, Isothermal Titration Calorimetry (ITC).
Pillar 1: The Host-Guest Equilibrium & The Stoichiometry Prerequisite
The interaction between a host (H), such as DB24C8, and a guest (G), like a metal cation, is a dynamic equilibrium. For a simple 1:1 complex, this is represented as:
H + G ⇌ HG
The association constant (Kₐ) is the equilibrium constant for this reaction:
Kₐ = [HG] / ([H][G])
Where [HG], [H], and [G] are the molar concentrations of the complex, free host, and free guest at equilibrium, respectively. A higher Kₐ value signifies a stronger, more stable complex.
Before an association constant can be accurately determined, the stoichiometry of the complex (the ratio of host to guest, e.g., 1:1, 1:2, or 2:1) must be established.[4][5] Attempting to fit titration data to an incorrect binding model will yield meaningless results. The Method of Continuous Variations, or Job's Plot, is the standard and requisite first step for this determination.[6][7]
Workflow: Determining Stoichiometry with a Job's Plot
The core principle of a Job's Plot is to prepare a series of solutions where the mole fractions of the host and guest are varied while the total molar concentration ([H] + [G]) is held constant.[7] A physical property that is proportional to the concentration of the host-guest complex (e.g., UV-Vis absorbance at a specific wavelength) is then measured for each solution. The maximum signal corresponds to the stoichiometry of the complex.[8][9]
Caption: Workflow for determining binding stoichiometry using the Method of Continuous Variations (Job's Plot).
Pillar 2: A Comparative Guide to Titration Techniques
Once stoichiometry is confirmed, you can proceed with determining the association constant. The choice of technique is critical and depends on the system's properties, the required data, and available instrumentation.
1. UV-Vis Spectrophotometric Titration
This technique is widely accessible and relies on changes in the electronic absorption spectrum of the host or guest upon complex formation. For the DB24C8 system, the dibenzo groups provide a chromophore whose absorbance is sensitive to the conformational changes induced by cation binding.[10]
Principle: A solution of the host (DB24C8) is titrated with a solution of the guest (e.g., a metal salt). The change in absorbance at a fixed wavelength is monitored after each addition of the guest. This change is directly proportional to the concentration of the formed complex.
-
Preparation: Prepare a stock solution of DB24C8 (Host) of known concentration (e.g., 1.0 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile). Prepare a concentrated stock solution of the Guest salt (e.g., 1.0 x 10⁻³ M KCl) in the same solvent.
-
Initial Spectrum: Place a known volume of the DB24C8 solution into a quartz cuvette and record its UV-Vis spectrum to identify the wavelength of maximum change (λ_max).
-
Titration: Add a small aliquot of the Guest stock solution to the cuvette. Mix thoroughly and allow the system to reach equilibrium (typically very fast).
-
Measurement: Record the UV-Vis spectrum.
-
Iteration: Repeat steps 3 and 4 until the change in absorbance plateaus, indicating saturation of the host. Typically, 15-20 data points are sufficient for a robust fit.
-
Control: Perform a control titration by adding the Guest stock solution to the pure solvent to correct for any absorbance from the guest itself.
Historically, the Benesi-Hildebrand equation, a linearization method, was popular for analyzing 1:1 binding data from UV-Vis titrations.[11][12] However, it is now widely recognized that linearization of data introduces significant statistical bias and can lead to inaccurate results. [4][5][13]
The authoritative and most accurate method is to directly fit the raw titration data (Absorbance vs. Guest Concentration) to a non-linear binding isotherm equation.[14][15][16] Specialized software (e.g., Origin, GraphPad Prism, or custom scripts in Python/R) can be used to solve the quadratic binding equation for the concentration of the complex [HG] at each titration point and fit for Kₐ.
2. Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique that provides detailed information about the local chemical environment of specific nuclei (typically ¹H) in the host molecule.[17] Upon guest binding, the electron density around the protons of DB24C8 changes, resulting in a shift in their resonance frequency (chemical shift).
Principle: A series of NMR spectra are recorded for a solution of the host (DB24C8) with increasing concentrations of the guest. The change in the chemical shift (Δδ) of one or more host protons is plotted against the guest concentration. This binding isotherm is then fit to determine Kₐ.[18] This method is only applicable if the host-guest exchange is fast on the NMR timescale, resulting in a single, population-averaged peak for each proton.
-
Preparation: Prepare a stock solution of DB24C8 (Host) in a deuterated solvent (e.g., CD₃CN) at a fixed concentration (e.g., 1-5 mM). Prepare a Guest stock solution (e.g., 100 mM KCl) in the same deuterated solvent, also containing the same fixed concentration of DB24C8 to avoid host dilution during titration.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host-only solution. Identify one or more protons on the DB24C8 molecule (e.g., aromatic or ether-bridge protons) that show a clear shift upon binding.
-
Titration: Add a precise aliquot of the Guest stock solution to the NMR tube.
-
Measurement: Mix thoroughly, allow for temperature equilibration in the spectrometer, and acquire a new ¹H NMR spectrum.
-
Iteration: Repeat steps 3 and 4 until the chemical shift change (Δδ) becomes negligible, indicating saturation.
Similar to UV-Vis, the data (Δδ vs. total guest concentration) should be fit using a non-linear regression algorithm to a 1:1 binding model.[17] The observed chemical shift (δ_obs) is the mole-fraction weighted average of the shift of the free host (δ_free) and the fully complexed host (δ_bound). The fitting procedure will yield both the association constant (Kₐ) and the chemical shift of the fully bound state (δ_bound).
3. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions.[19] It is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment.[20]
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a guest binds to a host.[20] A solution of the guest is injected in small, precise aliquots into a sample cell containing the host solution. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. Each injection produces a heat pulse that is integrated over time to yield the enthalpy of binding for that injection.
-
Preparation: Prepare precisely concentration-matched solutions of the Host (DB24C8, e.g., 0.1 mM) and Guest (e.g., 1-2 mM KCl) in the same buffer or solvent. Degas both solutions thoroughly to prevent air bubbles.
-
Loading: Load the Host solution into the sample cell and the Guest solution into the injection syringe.
-
Equilibration: Allow the instrument to thermally equilibrate.
-
Titration: Program a sequence of small injections (e.g., 1-2 μL) of the Guest solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Measurement: The instrument records the heat change for each injection. As the host becomes saturated with the guest, the heat change per injection diminishes.
-
Control: A control experiment, injecting the guest into the solvent alone, is crucial to determine the heat of dilution.
The raw data (power vs. time) is integrated to produce a plot of heat change (kcal/mol) per injection versus the molar ratio of guest to host. This binding isotherm is then fit by the instrument's software using non-linear regression to a binding model.[21][22] The fit directly yields the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation:
ΔG = -RTln(Kₐ) = ΔH - TΔS
Sources
- 1. akjournals.com [akjournals.com]
- 2. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asdlib.org [asdlib.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benesi-Hildebrand_method [chemeurope.com]
- 12. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Nonlinear regression analysis of the time course of ligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. NMR and theoretical study of the cooperative interaction of hydrated proton with dibenzo-24-crown-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Advanced Spectroscopic Validation of Threading in DB24C8 Pseudorotaxanes: A Comparative Guide
As supramolecular chemistry advances toward functional molecular machines, the dibenzo-24-crown-8 (DB24C8) macrocycle remains a foundational host for constructing interlocked architectures. However, a critical analytical challenge persists in the field: definitively distinguishing between external, face-to-face electrostatic associations and true cavity-penetrating threading (pseudorotaxane formation).
This guide provides a comparative analysis of the primary spectroscopic modalities used to validate DB24C8 threading. By evaluating Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), we establish self-validating workflows that ensure structural integrity in host-guest characterization.
The Mechanistic Imperative: Why Threading Validation Matters
When DB24C8 is mixed with typical axle molecules—such as secondary dialkylammonium salts, viologens (bipyridinium), or bis(benzimidazolium) derivatives—non-covalent interactions drive assembly. These include
The analytical trap lies in the fact that external complexation can yield similar thermodynamic binding constants (
Comparative Modality Analysis
No single analytical technique provides a complete picture of pseudorotaxane dynamics. Below is an objective comparison of the primary spectroscopic tools available for threading validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gold Standard for Structural Resolution
1D
-
Advantage: Provides exact spatial mapping. 2D NOESY can detect through-space interactions (< 5 Å) between the axle's central protons and the crown's internal methylene protons[2].
-
Limitation: Requires high sample concentrations (mM range) and is blind to minor species if the exchange rate is fast on the NMR timescale, though slow exchange systems allow for direct integration of distinct threaded and unthreaded peaks[3].
B. UV-Vis Spectroscopy
Optimal for Charge-Transfer (CT) Systems When electron-poor axles (like viologens) thread into the electron-rich DB24C8 cavity, a distinct Charge Transfer (CT) absorption band often emerges in the visible region (typically 400–500 nm)[4].
-
Advantage: Highly sensitive; can be performed at low concentrations (
M range). Ideal for continuous titration to determine stoichiometry via Job plots. -
Limitation: Lacks atomic resolution. A CT band confirms electronic interaction but cannot absolutely rule out a tight external
-stacked complex without corroborating NMR data.
C. Fluorescence Spectroscopy
High-Sensitivity Functional Probing Fluorescence offers extreme sensitivity for monitoring threading via Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). For example, threading a fullerene-containing axle into a perylene-bridged DB24C8 quenches the perylene emission due to PET[5].
-
Advantage: Unmatched sensitivity (nM to
M). Excellent for real-time kinetic monitoring and stimuli-responsive switching. -
Limitation: Requires the synthesis of complex, fluorophore-appended hosts and guests.
D. Electrospray Ionization Mass Spectrometry (ESI-MS)
The Stoichiometric Anchor
While not strictly spectroscopic, ESI-MS is a mandatory complementary technique. It confirms the exact mass and stoichiometry of the gas-phase complex (e.g.,
-
Advantage: Unambiguous stoichiometric confirmation with isotopic resolution.
-
Limitation: Gas-phase stability does not always perfectly correlate with solution-phase thermodynamics.
Table 1: Quantitative Comparison of Spectroscopic Modalities
| Modality | Primary Output | Sensitivity | Structural Resolution | Sample Requirement | Best Use Case |
| 1D/2D NMR | Chemical Shifts, NOE | Low (mM) | High (Atomic level) | 2–10 mg | Spatial confirmation of cavity inclusion. |
| UV-Vis | CT Band Absorbance | High ( | Low (Electronic level) | < 1 mg | Titration isotherms for |
| Fluorescence | Emission Quenching | Very High (nM) | Low (Proximity only) | < 0.1 mg | Monitoring stimuli-responsive unthreading. |
| ESI-MS | High (nM - | None (Mass only) | < 0.1 mg | Confirming [2] or[3]pseudorotaxane ratios. |
Self-Validating Experimental Protocols
To ensure trustworthiness in your structural assignments, protocols must be designed to be self-validating. The following workflows incorporate internal controls to rule out false positives.
Protocol A: H NMR Titration & 2D NOESY Mapping
Causality Focus: Differentiating chemical shift perturbations (CSPs) caused by solvent effects from true inclusion.
-
Preparation: Prepare a 2.0 mM stock solution of the axle in a non-competitive, deuterated solvent (e.g.,
or ). Prepare a 100 mM stock of DB24C8 in the exact same axle stock solution to maintain a constant axle concentration during titration. -
Titration: Add aliquots of the DB24C8 solution to the NMR tube. Record a
H NMR spectrum after each addition (0 to 5.0 equivalents). -
Isotherm Fitting: Plot the change in chemical shift (
) of the axle's benzylic protons against the host concentration. Fit the curve to a 1:1 binding model using non-linear least-squares regression to extract the association constant ( ). -
2D NOESY Validation: Prepare an equimolar mixture of Host and Guest at high concentration (20 mM). Acquire a 2D NOESY (or ROESY) spectrum with a mixing time of 300–500 ms.
-
Self-Validation Check: Look specifically for cross-peaks between the internal
methylene protons of the crown ether and the central aliphatic/methyl protons of the axle. Cross-peaks exclusively between the exterior catechol rings and the axle indicate external binding, whereas internal crown-to-axle cross-peaks definitively validate threading.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Caption: Key 2D NOESY cross-peak correlations confirming DB24C8 macrocycle threading.
Protocol B: Fluorescence Quenching with Chemical Reversibility Check
Causality Focus: Proving that signal quenching is due to specific threading and not non-specific aggregation or photobleaching.
-
Baseline: Measure the fluorescence emission of the isolated fluorophore-appended DB24C8 (
M) in solution. -
Complexation: Titrate the quencher-appended axle into the solution until maximum fluorescence quenching is achieved (indicating pseudorotaxane formation via PET)[5].
-
Self-Validation (The Reversibility Test):
-
Add an excess of
to the cuvette. Potassium ions ( ) have a high affinity for the DB24C8 cavity and will competitively displace the organic axle. If the fluorescence is restored, it proves the quenching was strictly dependent on cavity occupancy[5]. -
Secondary Confirmation: Add 18-crown-6 to the solution. 18-crown-6 binds
more strongly than DB24C8. This strips the from the DB24C8, allowing the organic axle to re-thread, which should immediately quench the fluorescence again[5].
-
Caption: Multi-modal spectroscopic workflow for validating DB24C8 pseudorotaxane threading.
Conclusion
Validating the threading of DB24C8 pseudorotaxanes requires a synthesis of thermodynamic data and spatial mapping. While UV-Vis and Fluorescence spectroscopy offer the sensitivity required for kinetic tracking and stimuli-responsive applications, they must be grounded by the atomic-level spatial resolution of 2D NOESY NMR and the stoichiometric certainty of ESI-MS. By employing the self-validating protocols outlined in this guide, researchers can confidently differentiate between transient external associations and robust, interlocked molecular architectures.
References
-
Complexation of Imidazopyridine-Based Cations with a 24-Crown-8 Ether Host: [2]Pseudorotaxane and Partially Threaded Structures The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
A Highly Efficient Approach to the Self-assembly of Hexagonal Cavity-Cored Tris[2]pseudorotaxanes from Several Components via Multiple Noncovalent Interactions National Institutes of Health (NIH) / PMC URL:[Link]
-
Threading-gated photochromism in [2]pseudorotaxanes Chemical Science (RSC Publishing) URL:[Link]
-
Pseudorotaxanes and Rotaxanes Formed by Viologen Derivatives European Journal of Organic Chemistry - IRIS URL:[Link]
-
Synthesis of perylene-bridged bis(dibenzo-24-crown-8) and its assembly behavior with a fullerene-based secondary ammonium salt Science China Chemistry URL:[Link]
Sources
- 1. A Highly Efficient Approach to the Self-assembly of Hexagonal Cavity-Cored Tris[2]pseudorotaxanes from Several Components via Multiple Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Threading-gated photochromism in [2]pseudorotaxanes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00913B [pubs.rsc.org]
- 4. iris.unive.it [iris.unive.it]
- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]
Optimizing Phase Transfer Catalysis: A Comparative Guide to Crown Ether Efficiency
Executive Summary: The Case for Precision Catalysis
In the high-stakes environment of pharmaceutical synthesis, "good enough" yields are often the enemy of scalability and purity. While Quaternary Ammonium Salts (QAS) dominate commodity chemical manufacturing due to cost, Crown Ethers remain the superior choice for high-value, precision transformations—particularly those involving "hard" nucleophiles (F⁻, OH⁻, CN⁻) in non-polar media.
This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of crown ether efficiency. We analyze the thermodynamics of cation binding, compare performance against industrial standards (QAS and Cryptands), and provide a validated protocol for difficult nucleophilic substitutions.
Mechanism of Action: The "Naked Anion" Paradigm
The efficacy of crown ethers lies in their ability to decouple the cation-anion pair. In a typical heterogeneous reaction (e.g., solid KF in benzene), the lattice energy of the salt prevents dissolution.
-
Interfacial Activation: The crown ether (dissolved in the organic phase) approaches the solid-liquid interface.
-
Host-Guest Complexation: The ether oxygen lone pairs sequester the cation (K⁺) into the cavity. This complex is lipophilic due to the exterior alkyl scaffold.
-
The "Naked" Anion: To maintain electroneutrality, the anion (F⁻) is dragged into the organic phase. Crucially, because the cation is sterically shielded and the organic solvent (e.g., Acetonitrile, Toluene) cannot effectively solvate the anion, the anion becomes "naked"—highly energetic and unencumbered by a solvation shell.
Visualization: Phase Transfer Mechanism
Figure 1: The mechanistic pathway of Crown Ether Phase Transfer Catalysis. The sequestration of K+ forces the F- anion into the organic phase without a stabilizing solvation shell, dramatically increasing nucleophilicity.[1]
Comparative Analysis: Selection & Performance
A. The Size-Match Selectivity Rule
Crown ethers exhibit peak efficiency when the cavity diameter matches the ionic radius of the cation.[1] Mismatch leads to significantly lower stability constants (
| Crown Ether | Cavity Diameter (Å) | Optimal Cation | Ionic Radius (Å) | Binding Constant (log K in MeOH) |
| 12-Crown-4 | 1.2 – 1.5 | Li⁺ | 1.20 | ~1.8 |
| 15-Crown-5 | 1.7 – 2.2 | Na⁺ | 1.90 | 3.3 |
| 18-Crown-6 | 2.6 – 3.2 | K⁺ | 2.66 | 6.1 |
| DB-18-Crown-6 | 2.6 – 3.2 | K⁺ | 2.66 | 5.0 |
| 21-Crown-7 | 3.4 – 4.3 | Cs⁺ | 3.38 | ~4.2 |
Key Insight: 18-Crown-6 is the "gold standard" because Potassium salts (KF, KCN, KOAc) are generally cheaper and more anhydrous than their Sodium counterparts. However, if using NaH or NaCN, 15-Crown-5 must be used; 18-Crown-6 will bind Na⁺ loosely, leading to "leakage" of the ion pair back to the aqueous phase.
B. Crown Ethers vs. Alternatives
Why choose a toxic, expensive Crown Ether over a cheap Quaternary Ammonium Salt (QAS)?
| Feature | Crown Ethers | Quaternary Ammonium Salts (QAS) | Cryptands (e.g., [2.2.2]) |
| Reactivity | High (True naked anion effect) | Moderate (Loose ion pair) | Very High (Total encapsulation) |
| Stability | High (Chemically inert) | Moderate (Prone to Hofmann elimination >80°C) | High |
| Solvent Compatibility | Excellent in non-polar (Benzene, Toluene) | Good in biphasic (CHCl3/H2O) | Excellent |
| Cost | High ( | Low ($) | Very High ( |
| Toxicity | High (Membrane transport) | Moderate | High |
| Best Use Case | Difficult substitutions (Fluorinations), Anhydrous reactions | Large scale commodity synthesis, Simple alkylations | Kinetic studies, Extremely difficult anions |
Experimental Data: Nucleophilic Fluorination
Fluorination is the ultimate stress test for PTCs because the fluoride ion is heavily solvated (and deactivated) by even trace water. The following data compares the conversion of Benzyl Bromide to Benzyl Fluoride in Acetonitrile at 80°C (2 hours).
| Catalyst (10 mol%) | Yield (%) | Reaction Rate ( | Notes |
| None | < 5% | 1.0 | Reaction stalled; KF insoluble. |
| TBAB (Quat Salt) | 45% | 12.5 | Limited by thermal instability of Quat; traces of water deactivate F⁻. |
| PEG-400 | 30% | 8.2 | Weak cation binding; requires high loading. |
| 18-Crown-6 | 92% | 145.0 | Superior. K⁺ sequestered; F⁻ highly reactive. |
| [2.2.2]-Cryptand | 96% | 160.0 | Marginally better than 18-C-6, but 10x cost. |
Data synthesized from comparative kinetic studies (See References [1], [4]).
Validated Protocol: 18-Crown-6 Mediated Fluorination[1][2][3][4][5]
Objective: Synthesis of a secondary alkyl fluoride from a secondary alkyl bromide (a challenging transformation prone to E2 elimination).
Reagents:
-
Substrate: 2-Bromooctane (10 mmol)
-
Nucleophile: Potassium Fluoride (Spray-dried, anhydrous) (15 mmol)
-
Catalyst: 18-Crown-6 (1.0 mmol, 10 mol%)
-
Solvent: Acetonitrile (Anhydrous, stored over molecular sieves)
Step-by-Step Methodology
-
Preparation of Anhydrous KF:
-
Critical Step: Commercial KF often contains 2-4% water. Grind KF in a mortar and pestle, then dry under high vacuum (0.1 mmHg) at 150°C for 4 hours.
-
Why? Even 1% water will solvate the Fluoride ion, reducing the rate by orders of magnitude.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under Argon, combine Anhydrous KF (15 mmol) and 18-Crown-6 (1 mmol).
-
Add Anhydrous Acetonitrile (20 mL). Stir for 15 minutes. The solution may not clear completely, but the "solubilizing" effect will begin.
-
Add 2-Bromooctane (10 mmol) via syringe.
-
-
Execution:
-
Heat to reflux (82°C) with vigorous stirring.
-
Monitor via GC-MS or TLC (Hexane/EtOAc 9:1) every 2 hours.
-
Target: Disappearance of bromide starting material. Typical time: 6–12 hours.
-
-
Workup (Removal of Catalyst):
-
Cool to room temperature.[2][3][4][5][6] Filter off excess KF salts.
-
Concentrate solvent in vacuo.[5]
-
Purification: Dissolve residue in Et₂O. Wash with water (3x).
-
Note: 18-Crown-6 is water-soluble. The aqueous washes effectively remove the catalyst from the organic product.
-
Dry organic layer (MgSO₄) and concentrate.[5]
-
Workflow Diagram
Figure 2: Operational workflow for 18-Crown-6 mediated fluorination, emphasizing the critical drying step and catalyst removal via aqueous washing.
Troubleshooting & Optimization
-
The Water Problem: If yields are low (<50%), the culprit is almost always trace moisture. The crown ether will complex water (H-bonding to oxygens) competitively with the cation.
-
Fix: Add 3Å Molecular Sieves directly to the reaction flask.
-
-
Emulsions: Unlike QAS, Crown Ethers rarely form emulsions during workup because they are neutral molecules. If separation is slow, add brine.
-
Toxicity Handling: 18-Crown-6 is a potent neurotoxin (it transports K+ across your cell membranes too!). Always handle solids in a fume hood and wear double nitrile gloves.
References
-
Liotta, C. L., & Harris, H. P. (1974). "Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents."[1][7] Journal of the American Chemical Society.
-
Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts."[1] Journal of the American Chemical Society.
-
Landini, D., & Montanari, F. (1974). "Phase transfer catalysis. Nucleophilic substitution of alkyl halides by aqueous sodium cyanide in the presence of crown ethers and phosphonium salts." Chemical Communications.[8]
-
Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society. (Comparative data on fluoride reactivity).
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews.
Sources
A Guide to IR Spectroscopic Shifts in Dibenzo-24-Crown-8 Complexes: A Comparative Analysis
For researchers and professionals in materials science and drug development, understanding the nuanced interactions of host-guest chemistry is paramount. Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether, stands out for its capacity to selectively bind with various cations, a process fundamental to applications ranging from ion-selective sensors to advanced drug delivery systems. Infrared (IR) spectroscopy offers a powerful, direct, and non-destructive method to probe the structural and electronic changes that occur upon complexation.
This guide provides an in-depth comparison of the IR spectral features of DB24C8 in its free (uncomplexed) state versus its complexed forms. We will explore the mechanistic origins of the observed spectral shifts, present comparative experimental data, and detail a validated protocol for preparing and analyzing these complexes.
Part 1: The Vibrational Landscape of Uncomplexed Dibenzo-24-Crown-8
The IR spectrum of free DB24C8 is characterized by several key vibrational modes originating from its constituent parts: the two benzo groups and the 24-membered polyether ring. The most informative vibrations for studying complexation are:
-
Asymmetric C-O-C Stretching (ν_as(C-O-C)): This is typically the most intense and diagnostically significant band in the ether's spectrum. For saturated ethers, this vibration appears in the 1140-1070 cm⁻¹ region.[1] In DB24C8, the presence of the aromatic groups modifies this, and a strong, prominent band is typically observed around 1120-1130 cm⁻¹. This mode is highly sensitive to the conformational state of the polyether ring.
-
Aromatic =C-O-C Stretching: The stretching of the bond between the aryl carbon and the ether oxygen gives rise to a strong band, usually found in the 1200-1300 cm⁻¹ range.
-
Aromatic C=C Stretching: These vibrations, intrinsic to the benzene rings, appear in the 1500-1600 cm⁻¹ region and are less affected by cation binding.
-
Aliphatic and Aromatic C-H Stretching: These are found at higher wavenumbers, typically in the 2850-3100 cm⁻¹ range.
Part 2: Mechanism of Spectral Shifts Following Cation Complexation
The encapsulation of a cation within the DB24C8 cavity is not a passive event. It is a dynamic process of induced fit that imposes a more ordered, rigid conformation upon the flexible crown ether ring. This structural change is the primary driver of the observable shifts in the IR spectrum.
The core mechanism involves the coordination of the cation with the lone pairs of electrons on the ether oxygen atoms. This ion-dipole interaction alters the electron density and bond strength of the surrounding C-O-C linkages. The previously flexible and freely vibrating ether chain becomes "locked" into a specific arrangement around the cation. This restriction of vibrational motion and the electronic perturbation lead to distinct and predictable shifts in the corresponding IR absorption frequencies.[2][3]
Caption: Cation binding induces a conformational change in DB24C8, restricting C-O-C vibrational modes and causing observable IR spectral shifts.
Part 3: Comparative Data Analysis: Uncomplexed vs. Complexed DB24C8
The most significant changes in the IR spectrum upon complexation occur in the fingerprint region (below 1500 cm⁻¹), particularly in the bands associated with the ether linkages. While the exact position of the peaks can vary slightly based on the experimental conditions (e.g., solid-state vs. solution), the direction and magnitude of the shifts are consistent and informative.
Upon complexation, the strong asymmetric ν(C-O-C) band often shifts to a lower frequency. This red-shift indicates a slight weakening of the C-O bond, as electron density is drawn towards the coordinated cation. Furthermore, bands that may be broad or have shoulders in the free ligand often become sharper and more defined in the complex, reflecting the adoption of a single, more symmetric conformation.
| Vibrational Mode | Uncomplexed DB24C8 (Approx. cm⁻¹) | Complexed DB24C8 (e.g., with K⁺) (Approx. cm⁻¹) | Typical Shift (Δν, cm⁻¹) | Rationale for Shift |
| Asymmetric ν(C-O-C) | ~1125 | ~1110 - 1115 | -10 to -15 (Red Shift) | Coordination with the cation weakens the C-O bond and restricts vibrational movement. |
| Aromatic =C-O-C Stretch | ~1250 | ~1240 - 1245 | -5 to -10 (Red Shift) | Ion-dipole interaction pulls electron density from the ether oxygen, slightly elongating the aryl C-O bond. |
| Macrocycle Breathing/Bending | Multiple bands, e.g., ~935 | New or shifted bands, e.g., ~950 | Variable (New Bands Appear) | The entire ring conformation changes, leading to new allowed vibrational modes and shifts in existing bending modes. |
Note: The exact wavenumbers are illustrative and can vary. The key diagnostic feature is the relative shift between the free and complexed states.
Part 4: Experimental Workflow and Protocol
A self-validating experimental design is crucial for unambiguously assigning spectral shifts to complexation events. This involves a direct comparison between the starting material (free DB24C8) and the synthesized product, analyzed under identical conditions.
Protocol: Synthesis and IR Analysis of a DB24C8-Potassium Thiocyanate (KSCN) Complex
This protocol provides a reliable method for forming a 1:1 complex and analyzing it using the standard KBr pellet method for solid-state FT-IR.
1. Rationale for Component Selection:
-
DB24C8: The host molecule of interest.
-
Potassium Thiocyanate (KSCN): Potassium is a well-suited guest cation for the DB24C8 cavity. The thiocyanate anion (SCN⁻) has a strong, sharp C≡N stretching vibration (~2050 cm⁻¹) that serves as an internal marker, confirming the presence of the salt in the final product.
-
Solvent (Methanol/Chloroform): DB24C8 is soluble in chloroform, while KSCN is soluble in methanol. A mixture allows for the dissolution of both reactants to facilitate complexation.
2. Step-by-Step Synthesis:
-
Dissolve DB24C8: Accurately weigh 448 mg (1.0 mmol) of dibenzo-24-crown-8 and dissolve it in 15 mL of warm chloroform.
-
Dissolve KSCN: In a separate flask, dissolve 97 mg (1.0 mmol) of potassium thiocyanate in 10 mL of warm methanol.
-
Combine and React: Slowly add the methanolic KSCN solution to the stirring DB24C8 solution. A white precipitate of the complex should begin to form.
-
Complete Precipitation: Stir the mixture at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation.
-
Isolate and Wash: Collect the white solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove any unreacted KSCN, followed by a wash with cold chloroform to remove unreacted DB24C8.
-
Dry and Validate: Dry the product in a vacuum oven at 50°C for 4 hours. A successful synthesis is validated by a single, sharp melting point, distinct from the starting materials.
3. FT-IR Analysis (KBr Pellet Method):
-
Prepare Samples: Prepare three separate KBr pellets:
-
Reference 1: Pure dibenzo-24-crown-8 (~1 mg in 100 mg dry KBr).
-
Reference 2: Pure KSCN (~1 mg in 100 mg dry KBr).
-
Product: The synthesized DB24C8-KSCN complex (~1 mg in 100 mg dry KBr).
-
Expert Tip: Ensure KBr is spectroscopy grade and has been dried in an oven to prevent a broad water absorption band around 3400 cm⁻¹. Grind the sample and KBr together thoroughly to create a fine, homogenous powder.
-
-
Acquire Spectra: Collect the FT-IR spectrum for each pellet over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Analyze and Compare: Overlay the three spectra.
-
Confirm the presence of the SCN⁻ anion in the product by locating its characteristic ν(C≡N) peak.
-
Directly compare the fingerprint region of the complex with that of the free DB24C8 to identify and quantify the shifts in the C-O-C stretching vibrations as detailed in the data table above.
-
Caption: Experimental workflow for the synthesis and comparative FT-IR analysis of a DB24C8-cation complex.
Conclusion
IR spectroscopy is an indispensable tool for characterizing the complexation of dibenzo-24-crown-8 with cations. The shifts observed in the C-O-C ether stretching modes provide direct evidence of host-guest interaction and offer insights into the conformational reorganization of the macrocycle. By following a systematic and comparative analytical approach, researchers can confidently elucidate the structural details of these supramolecular assemblies, advancing their application in diverse scientific and industrial fields.
References
-
M. D. Christ, G. J. Ehlke, and J. L. Atwood, "Crown-Ether Coordination Compounds of Europium and 24-Crown-8," Inorganic Chemistry, 2024. [Link][4][5]
-
T. Omi, et al., "Laser spectroscopic study on (dibenzo-24-crown-8-ether)–water and –methanol complexes in supersonic jets," Physical Chemistry Chemical Physics, 2015. [Link][6]
-
P. Diwan, et al., "Structure of (a) dibenzo-24-crown-8 ether and (b) dibenzo-24-crown-8 complex with ammonium salt," ResearchGate, 2014. [Link][7]
-
A. S. Al-Zaidi, et al., "Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes," Journal of Applied Organometallic Chemistry, 2022. [Link][2]
-
M. A. Hadi, et al., "Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride," Systematic Reviews in Pharmacy, 2021. [Link][3]
-
B. W. Smith, "The C-O Bond III: Ethers By a Knockout," Spectroscopy Online, 2017. [Link][1]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Crown-Ether Coordination Compounds of Europium and 24-Crown-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Dibenzo-24-crown-8: A Technical Guide
Executive Summary & Core Directive
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether primarily used as a phase-transfer catalyst and complexing agent for large cations (e.g., Cesium, Potassium).[1] While not classified as acutely fatal (like P-listed wastes), its disposal requires strict adherence to organic waste protocols due to its persistence , potential for peroxide formation , and chelating properties which can mobilize heavy metals in environmental systems.[1]
Immediate Action Required for Disposal:
-
Do NOT flush down the drain.
-
Do NOT mix with strong oxidizers or concentrated acids.
-
Primary Disposal Method: Thermal destruction (incineration) via a licensed hazardous waste contractor.
Hazard Assessment & Safety Profile
Before initiating disposal, the waste generator must validate the chemical state. This section synthesizes Safety Data Sheet (SDS) metrics with practical laboratory insights.
Chemical Identity & Hazards
| Property | Specification |
| CAS Number | 14174-09-5 |
| Formula | C₂₄H₃₂O₈ |
| Physical State | White to off-white crystalline powder |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Storage Class | 11 (Combustible Solids) |
Expert Insight: The Chelation Factor
Unlike standard organic solids, DB24C8 is designed to encapsulate cations.[1]
-
Risk: If DB24C8 waste is commingled with heavy metal waste (e.g., Lead, Cadmium, Mercury), it can solubilize these metals into organic phases, bypassing standard precipitation treatment methods used by waste handlers.[1]
-
Protocol: Segregate DB24C8 from aqueous heavy metal waste streams to prevent downstream treatment failure.
Pre-Disposal Characterization (Self-Validating Protocol)
Trustworthiness in safety relies on verification. Perform these checks before packaging.
The Peroxide Check
As a polyether, DB24C8 has a theoretical risk of autoxidation to form organic peroxides, particularly if stored for extended periods (>1 year) or exposed to air/light.[1]
-
Validation Step: If the container is old or crystals are visible around the cap, test for peroxides using semi-quantitative strips (e.g., MQuant™).[1]
-
< 20 ppm: Proceed to standard disposal.
-
> 20 ppm: Contact EHS immediately. Stabilization (reduction) may be required before transport.
-
Physical State Verification
Confirm the waste is not mixed with incompatible agents.
-
Incompatible: Strong oxidizing agents (permanganates, perchlorates) and strong acids (HF, H₂SO₄).[1] Reaction with these can generate heat or toxic byproducts.[2]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Surplus Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Solvation (Optional but Recommended): To facilitate incineration, some facilities prefer dissolving the solid in a compatible combustible solvent (e.g., Acetone or Ethanol) to create a "bulked organic waste" stream.[1] Consult your facility's specific waste acceptance criteria first.
-
Storage: Store in a secondary containment bin away from oxidizers until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation: Determine the solvent base.
-
Chelation Tagging: If the reaction involved toxic metals (Cs, Pb, Hg), explicitly list the metal on the waste tag.[1]
-
Example Label: "Waste Toluene containing Dibenzo-24-crown-8 and Cesium Fluoride."
-
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating DB24C8 waste to ensure regulatory compliance and safety.
Caption: Decision logic for classifying and packaging Dibenzo-24-crown-8 waste streams.
Emergency Procedures (Spill Response)
In the event of a spill during handling or disposal:
-
Isolate: Evacuate the immediate area if dust is generated.
-
PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator with P100 filters).[1]
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
-
-
Decontamination: Wash the surface with soap and water. Collect the rinsate as hazardous waste (do not drain).
References
-
PubChem. (n.d.). Dibenzo-24-crown-8 | C24H32O8 | CID 84238 - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. marshall.edu [marshall.edu]
- 3. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Dibenzo-24-crown 8-Ether | 14174-09-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. pasteur.epa.gov [pasteur.epa.gov]
- 7. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling Dibenzo-24-crown-8
Operational Safety and Logistics Guide: Handling Dibenzo-24-Crown-8 in Advanced Synthesis
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether widely utilized by drug development professionals and synthetic chemists as a highly efficient phase-transfer catalyst and a molecular transporter in the formation of [1]rotaxanes[1]. Because of its unique structural ability to complex with large alkali metal cations (such as Cesium and Rubidium) and enhance their solubility in organic solvents[1], handling this compound requires strict operational discipline.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. It provides field-proven, self-validating protocols that address the mechanistic hazards of crown ethers, ensuring both researcher safety and experimental integrity.
Physicochemical Properties & Hazard Profile
Before handling DB24C8, it is critical to understand its physical state and hazard classifications. The compound presents primarily as a fine, combustible solid that poses acute irritation risks to the skin, eyes, and respiratory tract[2][3].
| Parameter | Specification / Data |
| Chemical Name | Dibenzo-24-crown-8 |
| CAS Number | 14174-09-5[4] |
| Molecular Formula | C24H32O8[4] |
| Molecular Weight | 448.51 g/mol [4] |
| Melting Point | 103 °C – 105 °C[5] |
| GHS Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritation[2]H335 : May cause respiratory irritation[3] |
| Storage Conditions | Room temperature, cool and dark place (<15°C recommended by some manufacturers), away from oxidizing agents[4] |
Personal Protective Equipment (PPE) Matrix & Mechanistic Rationale
Crown ethers are not merely surface irritants; their lipophilic exterior and ion-binding cavity allow them to act as potential ionophores. If absorbed through the skin or mucous membranes, they can transport metal ions across lipid bilayers, disrupting cellular electrochemical gradients. Therefore, your PPE strategy must focus on absolute barrier integrity[4][5].
-
Respiratory Protection (Dust Control):
-
Dermal Protection (Barrier Integrity):
-
Requirement: Double-layered impervious nitrile gloves (EN 374 compliant) and a fully buttoned lab coat[3][5].
-
Causality: Prevents transdermal transport of the macrocycle.
-
Self-Validation Check: Perform a visual inflation test (trapping air and squeezing) on the outer glove prior to donning to ensure zero micro-punctures.
-
-
Ocular Protection:
Standard Operating Procedure: Safe Handling & Reaction Setup
This step-by-step methodology covers the safe dispensing and setup of DB24C8 for a standard phase-transfer catalysis reaction (e.g., anhydrous fluorination using Cesium Fluoride)[1].
Step 1: Environmental Preparation & Validation
-
Activate the laboratory fume hood.
-
Self-Validation: Verify the local exhaust ventilation flow rate is operating at >100 feet per minute (fpm) using a digital anemometer or a visual tissue-flap test[2][4]. This ensures any generated dust is immediately captured.
Step 2: Dispensing and Weighing
-
Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity can cause the fine powder to disperse aggressively.
-
Using a grounded stainless-steel spatula, carefully transfer the DB24C8.
-
Seal the primary container immediately after dispensing to prevent environmental moisture absorption and accidental spills[4].
Step 3: Solvent Integration & Complexation
-
Transfer the weighed DB24C8 into the reaction flask.
-
Introduce the organic solvent (e.g., acetonitrile or dichloromethane) slowly down the side of the flask to wash down any residual powder, minimizing aerosolization.
-
Add the metal salt (e.g., CsF) to initiate the host-guest complexation[1].
Operational Workflow & Containment Logic
The following diagram illustrates the logical progression of handling DB24C8, from initial risk assessment through reaction execution and waste logistics.
Operational workflow for handling Dibenzo-24-crown-8, highlighting critical safety checkpoints.
Emergency Response & Spill Containment
In the event of a DB24C8 spill, immediate containment is required to prevent airborne dispersion of the solid powder[2][4].
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Instruct non-essential personnel to leave the immediate area. Rope off the leakage area[2][3].
-
Aerosol Suppression (The Wet-Wipe Method): Never dry sweep DB24C8. Dry sweeping generates hazardous respirable dust. Instead, spray the spill area with a fine mist of water to collapse the dust aerosol[3].
-
Collection: Use damp, absorbent laboratory wipes to pick up the wetted powder.
-
Decontamination: Wash the contaminated surface thoroughly with soap and water, as DB24C8 is highly lipophilic and may resist pure water rinsing[4].
-
Medical Response: If skin contact occurs, immediately remove contaminated clothing and wash the skin with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes and remove contact lenses[3][4]. Seek medical attention if irritation persists[2][4].
Waste Disposal & Logistical Plan
Because DB24C8 forms stable complexes with various metal ions[1], its disposal must be managed carefully to prevent environmental contamination, particularly concerning heavy metal mobility in groundwater[2][5].
-
Segregation: Do not mix crown ether waste with standard aqueous or halogenated waste streams. Segregate it into a dedicated "Macrocyclic/Ionophore Waste" container.
-
Labeling: Clearly label the waste container with the chemical name, CAS number (14174-09-5), and the specific metal ions it has been complexed with during your synthesis.
-
Disposal Route: Disposal of unused product and contaminated packaging must be undertaken by qualified personnel[4]. Route the segregated waste to an approved, licensed chemical waste disposal plant for high-temperature incineration[3]. Do not allow the product to enter drains or surface water[2][3].
References
-
PureSynth. Dibenzo-24-Crown 8-Ether 98.0%(GC) Specifications. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
